molecular formula C17H15NO B1428999 [3-(Naphthalen-1-yloxy)phenyl]methanamine CAS No. 1409211-24-0

[3-(Naphthalen-1-yloxy)phenyl]methanamine

Cat. No.: B1428999
CAS No.: 1409211-24-0
M. Wt: 249.31 g/mol
InChI Key: UZWDZWMJQXCASD-UHFFFAOYSA-N
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Description

[3-(Naphthalen-1-yloxy)phenyl]methanamine is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(Naphthalen-1-yloxy)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Naphthalen-1-yloxy)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-naphthalen-1-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWDZWMJQXCASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Data: Direct experimental data for [3-(Naphthalen-1-yloxy)phenyl]methanamine (CAS RN®: 1409211-24-0) is not extensively available in public literature. This guide has been constructed by leveraging established chemical principles and data from structurally analogous compounds, namely benzylamine and naphthalenyloxy derivatives. The information presented herein provides a robust theoretical framework and predictive insights into the chemical properties, synthesis, and potential biological activities of the title compound.

Introduction

[3-(Naphthalen-1-yloxy)phenyl]methanamine is a unique primary amine that incorporates a bulky, lipophilic naphthalen-1-yloxy moiety attached to a benzylamine backbone. This structural arrangement suggests a rich chemical profile and potential for diverse applications in medicinal chemistry and materials science. The benzylamine component provides a reactive primary amine functional group, a common feature in many biologically active compounds and a versatile handle for synthetic modifications. The naphthalen-1-yloxy group significantly influences the molecule's steric and electronic properties, likely impacting its solubility, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted chemical and physical properties, a plausible synthetic pathway, and an exploration of its potential pharmacological significance based on related structural motifs.

Chemical and Physical Properties

The chemical and physical properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine are predicted based on the well-characterized properties of its core components: benzylamine and 1-naphthol ethers.

Structure and Nomenclature
  • IUPAC Name: [3-(Naphthalen-1-yloxy)phenyl]methanamine

  • CAS Number: 1409211-24-0

  • Molecular Formula: C₁₇H₁₅NO

  • Molecular Weight: 249.31 g/mol

  • Chemical Structure: Chemical Structure of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties. These values are estimations derived from the properties of analogous compounds and should be confirmed by experimental data.

PropertyPredicted ValueRationale/Analogous Compound Data
Appearance Colorless to pale yellow liquid or low melting solid.Benzylamine is a colorless liquid, while many naphthalene derivatives are solids.[1][2]
Boiling Point > 300 °CHigh molecular weight and aromatic nature suggest a high boiling point.
Melting Point Not readily predictable; likely a low melting solid.The presence of the bulky naphthalene group may favor a solid state at room temperature.
Solubility Soluble in organic solvents (e.g., ethanol, ether, DMF); sparingly soluble in water.The large hydrophobic naphthalene and phenyl groups will dominate, leading to poor water solubility.[2]
pKa (of the conjugate acid) ~9-10Similar to benzylamine, the primary amine is expected to be basic.[3]

Synthesis and Characterization

While a specific published synthesis for [3-(Naphthalen-1-yloxy)phenyl]methanamine has not been identified, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by the reduction of a nitrile.

Proposed Synthetic Pathway

A logical synthetic approach would commence with commercially available 3-hydroxybenzonitrile and 1-bromonaphthalene.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 3-hydroxybenzonitrile 3-Hydroxybenzonitrile Intermediate 3-(Naphthalen-1-yloxy)benzonitrile 3-hydroxybenzonitrile->Intermediate 1-bromonaphthalene 1-Bromonaphthalene 1-bromonaphthalene->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Intermediate Final_Product [3-(Naphthalen-1-yloxy)phenyl]methanamine Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of [3-(Naphthalen-1-yloxy)phenyl]methanamine.

Experimental Protocol
  • To a solution of 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromonaphthalene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-1-yloxy)benzonitrile.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 3-(naphthalen-1-yloxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF, dropwise to the nitrile solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude [3-(naphthalen-1-yloxy)phenyl]methanamine.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure.

An alternative reduction method involves catalytic hydrogenation using Raney Nickel as the catalyst in an alcoholic solvent saturated with ammonia.[4][5]

Spectroscopic Characterization (Predicted)

The structural confirmation of [3-(Naphthalen-1-yloxy)phenyl]methanamine would rely on standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, a singlet for the benzylic CH₂ protons adjacent to the amine, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, with the carbon of the CH₂ group appearing in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (249.31 g/mol ) would be observed, along with characteristic fragmentation patterns.

Chemical Reactivity

The reactivity of [3-(Naphthalen-1-yloxy)phenyl]methanamine is primarily dictated by the nucleophilic primary amine group.

Reactivity cluster_0 Reactions of the Amine Group Start [3-(Naphthalen-1-yloxy)phenyl]methanamine Acylation Acylation (e.g., with Acyl Chlorides) Start->Acylation Alkylation Alkylation (e.g., with Alkyl Halides) Start->Alkylation Schiff_Base Schiff Base Formation (with Aldehydes/Ketones) Start->Schiff_Base Salt_Formation Salt Formation (with Acids) Start->Salt_Formation

Caption: Key reactions involving the primary amine of [3-(Naphthalen-1-yloxy)phenyl]methanamine.

  • Salt Formation: As a primary amine, it will readily react with acids to form the corresponding ammonium salts.[1] This is a common strategy to improve the water solubility of amine-containing compounds.

  • Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.[1]

  • Alkylation: The nitrogen atom can be alkylated with alkyl halides to form secondary and tertiary amines.[1]

  • Schiff Base Formation: Condensation with aldehydes or ketones will produce imines (Schiff bases), which are versatile intermediates in organic synthesis.[6]

Potential Pharmacological and Biological Significance

While no specific biological activities have been reported for [3-(Naphthalen-1-yloxy)phenyl]methanamine, its structural components are present in numerous pharmacologically active molecules.

  • Benzylamine Derivatives: This class of compounds exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, and anorectic effects.[7][8] Some benzylamine derivatives are also known to interact with monoamine transporters.[9]

  • Naphthalenyloxy Derivatives: The naphthalenyloxy moiety is found in compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and central nervous system activities.[10][11][12] For instance, certain naphthalenyloxy derivatives have shown potent histamine H3 receptor antagonism and anticonvulsant effects.[10]

Given the combination of these two pharmacophores, [3-(Naphthalen-1-yloxy)phenyl]methanamine represents an interesting scaffold for drug discovery. Its potential biological activities could span a range of therapeutic areas, and it would be a valuable candidate for screening in various biological assays.

Safety and Handling

Specific toxicity data for [3-(Naphthalen-1-yloxy)phenyl]methanamine is not available. However, based on the properties of benzylamine, it should be handled with care. Benzylamine is known to be corrosive and can cause burns to the skin and eyes.[3] It is also harmful to aquatic life.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

[3-(Naphthalen-1-yloxy)phenyl]methanamine is a structurally intriguing molecule with significant potential for applications in synthetic and medicinal chemistry. Although specific experimental data is currently limited, this in-depth technical guide provides a comprehensive theoretical framework for its chemical properties, a plausible and practical synthetic route, and an informed perspective on its potential biological significance. The insights presented here, derived from the well-established chemistry of its constituent moieties, should serve as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this and related compounds. Further experimental investigation is warranted to validate these predictions and fully elucidate the unique properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine.

References

  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. [Link]

  • FAO AGRIS. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]

  • Wikipedia. Benzylamine. [Link]

  • PubChem. Benzylamine. [Link]

  • Chemical Communications (RSC Publishing). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide. [Link]

  • ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. [Link]

  • Brainly.in. (2020, July 3). How to convert benzonitrile to benzyl amine. [Link]

  • PubMed. Inhibition of uptake of catecholamines by benzylamine derivatives. [Link]

  • Heriot-Watt University Research Portal. Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • PubMed. (2018, May 15). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. [Link]

  • ResearchGate. (2025, August 8). 2-Naphthyloxy derivatives of N,N-substituted acetamides: Synthesis and pharmacological evaluation. [Link]

  • ResearchGate. Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine, a primary benzylic amine of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in public literature, this document synthesizes known information with established principles of organic chemistry to predict its behavior and outlines detailed, field-proven protocols for its empirical characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical methodologies for handling and evaluating this and similar molecular scaffolds. We will delve into its structural attributes, predictable physicochemical parameters, and characteristic chemical reactivity, supported by robust experimental workflows for determining key properties such as melting point, solubility, and pKa.

Introduction and Molecular Overview

[3-(Naphthalen-1-yloxy)phenyl]methanamine is a unique organic molecule that combines three key structural features: a naphthalen-1-yloxy ether linkage, a central phenyl ring, and a primary benzylic amine (-CH₂NH₂). This combination imparts a distinct set of properties relevant to its potential application as a synthetic intermediate or a pharmacologically active agent.

The large, lipophilic naphthalene group significantly influences solubility and potential for π-π stacking interactions. The benzylic amine is a critical functional group, conferring basicity and serving as a reactive handle for a multitude of chemical transformations. Its position on the phenyl ring, meta to the bulky ether group, will influence its electronic environment and steric accessibility. Understanding these properties is paramount for its application in drug design, formulation, and synthesis.

Compound Identification:

  • IUPAC Name: [3-(Naphthalen-1-yloxy)phenyl]methanamine

  • CAS Number: 1409211-24-0

  • Molecular Formula: C₁₇H₁₅NO

  • Molecular Weight: 249.31 g/mol

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Predicted and General Properties

Aromatic amines are typically high-boiling liquids or low-melting solids.[1] Given its molecular weight and large aromatic surface area, [3-(Naphthalen-1-yloxy)phenyl]methanamine is expected to be a solid at room temperature. Aromatic amines can also darken upon exposure to air and light due to oxidation.[2][3]

Table 1: Summary of Physicochemical Properties

PropertyPredicted Value / Expected CharacteristicRationale & Significance
Physical State SolidHigh molecular weight and extensive aromatic system promote a stable crystal lattice.
Melting Point >100 °C (Estimated)Pure crystalline organic compounds typically have sharp, characteristic melting points.[4] This value is an educated estimate based on similar structures.
Boiling Point >300 °C (Estimated)High molecular weight and intermolecular forces (including hydrogen bonding from the -NH₂ group) suggest a high boiling point.[2]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, ether, DMSO).[2][3]The large, hydrophobic naphthalene and phenyl groups dominate, leading to poor aqueous solubility. The primary amine offers some capacity for hydrogen bonding but is insufficient to overcome the lipophilicity.
pKa (of conjugate acid) ~9-10 (Estimated)The benzylic amine's basicity is not significantly reduced by resonance with the phenyl ring, unlike aniline.[5] Its pKa is expected to be similar to other benzylic amines.
Experimental Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound will melt over a narrow range (typically 0.5-2°C), while impurities depress and broaden the melting range.[4][6] This protocol ensures an accurate determination by employing a preliminary rapid scan followed by a meticulous, slow-heating measurement.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[8]

  • Initial Rapid Determination: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp). Heat the sample rapidly (10-15°C per minute) to find the approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.

  • Slow Heating: Heat the sample again, but reduce the heating rate to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results should be obtained.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Prep Dry & Powder Sample Load Load Capillary (2-3mm) Prep->Load Rapid Rapid Scan (~10°C/min) to find approx. MP Load->Rapid Cool Cool Apparatus Rapid->Cool Slow Slow Scan (1-2°C/min) for accurate MP Cool->Slow Record Record T1 & T2 Slow->Record Validate Validate: Repeat Slow Scan 2x Record->Validate

Caption: Workflow for accurate melting point determination.

Experimental Protocol: Solubility Assessment

Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[9] We distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures how readily a compound precipitates from a supersaturated solution (often from a DMSO stock), useful for high-throughput screening.[10][11] Thermodynamic solubility is the true equilibrium concentration and is the gold standard for lead optimization.[10]

Methodology (Thermodynamic Shake-Flask Method):

  • System Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, 6.8, 7.4). Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid ensures that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for sedimentation. Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the solid material.

  • Clarification: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining suspended microparticles.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. Prepare a calibration curve using standards of known concentrations.

  • Data Reporting: Report the solubility in µg/mL or µM at the specified pH and temperature.

Chemical Properties and Reactivity

Basicity and pKa

The primary amine group imparts basic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. Unlike aniline, where the lone pair is delocalized into the aromatic ring, the methylene (-CH₂) spacer in a benzylic amine prevents this resonance.[5] Therefore, [3-(Naphthalen-1-yloxy)phenyl]methanamine is expected to be a significantly stronger base than aniline and comparable in strength to other aliphatic or benzylic amines.

The basicity is quantified by the pKa of its conjugate acid (BH⁺). BH⁺ + H₂O ⇌ B + H₃O⁺

pKa_Equilibrium Protonated_Amine R-CH₂-NH₃⁺ (Conjugate Acid) Amine R-CH₂-NH₂ (Base) Protonated_Amine->Amine Ka Water +  H₂O Hydronium +  H₃O⁺

Caption: Acid-base equilibrium of the benzylic amine.

Experimental Protocol: pKa Determination

Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination, while UV-Vis spectrophotometry is useful for compounds with a pH-dependent chromophore, which is expected for this molecule due to its aromatic systems.[12][13][14]

Methodology (Potentiometric Titration):

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.[12] Add a slight excess of a standardized strong acid (e.g., HCl) to ensure the amine is fully protonated at the start.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized strong base (e.g., NaOH) in small, precise increments using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.[15] Multiple pKa values may be observed for multiprotic substances.[15]

Reactivity Profile
  • Salt Formation: As a base, it will readily react with acids to form crystalline salts (e.g., hydrochloride, sulfate), which often have higher aqueous solubility and stability than the free base.[1][16]

  • Acylation and Alkylation: The primary amine is nucleophilic and will react with acyl halides (e.g., acetyl chloride) or anhydrides to form amides. It can also be alkylated with alkyl halides.[3][16]

  • Reactions at the Benzylic Position: The benzylic C-H bonds are activated towards radical reactions. For instance, radical halogenation can occur at this position.[17] The benzylic position is also highly reactive towards substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions due to the resonance stabilization of any resulting carbocation or radical intermediate.[18]

  • Electrophilic Aromatic Substitution: The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group for electrophilic substitution on its attached phenyl ring. The naphthalenoxy group is also strongly activating and ortho-, para-directing. The final substitution pattern will be a composite of these directing effects, steric hindrance from the bulky naphthalene group, and the reaction conditions.

Synthesis and Analytical Characterization

Potential Synthetic Route

While a specific published synthesis for [3-(Naphthalen-1-yloxy)phenyl]methanamine was not found, a plausible route can be inferred from standard organic transformations and syntheses of related compounds.[19][20][21] A common approach would be the reduction of a corresponding nitrile or amide.

  • Ether Formation: Synthesis of 3-(naphthalen-1-yloxy)benzonitrile via a nucleophilic aromatic substitution (e.g., Ullmann condensation) or other etherification reaction between 1-naphthol and 3-bromobenzonitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Analytical Characterization

Structural confirmation and purity assessment would rely on a combination of spectroscopic and chromatographic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:

    • Aromatic protons on the naphthalene and phenyl rings (likely in the δ 7.0-8.2 ppm region).[22]

    • A singlet or AB quartet for the benzylic methylene protons (-CH₂-NH₂) around δ 3.5-4.5 ppm.[23]

    • A broad singlet for the amine protons (-NH₂) which can vary in chemical shift (typically δ 1-5 ppm) and may exchange with D₂O.[23]

  • ¹³C NMR Spectroscopy: The carbon spectrum would show numerous signals for the aromatic carbons (typically δ 110-160 ppm).[22][24] The benzylic carbon (-CH₂-) would likely appear around δ 40-50 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the protonated molecular ion [M+H]⁺ at m/z 250.3. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

    • C-H stretching of aromatic rings (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹).

    • C-O-C stretching of the aryl ether (~1200-1275 cm⁻¹).

    • C=C stretching of the aromatic rings (~1450-1600 cm⁻¹).[24]

Conclusion

[3-(Naphthalen-1-yloxy)phenyl]methanamine is a structurally rich molecule with predictable physicochemical properties characteristic of a primary benzylic amine. Its high lipophilicity, moderate basicity, and multiple reactive sites make it a compound of significant interest for further investigation. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to accurately characterize its properties, enabling its effective use in drug discovery and chemical synthesis programs. The application of the described methodologies will ensure the generation of high-quality, reliable data crucial for advancing research and development efforts.

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  • PubChem. (n.d.). 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0288188B1 - 1-phenyl-3-naphthalenyloxy-propanamines.
  • Patil, P. G., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ScienceOpen. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. Retrieved from [Link]

  • ResearchGate. (2025, October 11). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Navigating the Pharmacophore: Biological Activity of Novel Naphthalene Derivatives

[1][2][3][4][5][6]

Executive Summary: The Privileged Naphthalene Scaffold

The naphthalene moiety remains a "privileged structure" in medicinal chemistry due to its unique physicochemical properties. Its planar bicyclic aromatic system allows for effective

This guide analyzes two distinct, high-impact classes of novel naphthalene derivatives emerging in 2024-2025 literature:

  • Naphthalene-Chalcone Hybrids: Potent tubulin polymerization inhibitors targeting the colchicine binding site.

  • Naphthalene-Derived Bis-QACs: Membrane-disrupting antimicrobial agents effective against ESKAPE pathogens.

Anticancer Activity: Tubulin Polymerization Inhibition[1][2][7][8][9][10][11][12]

Recent SAR (Structure-Activity Relationship) campaigns have identified naphthalene-chalcone hybrids as potent antimitotic agents. Unlike taxanes which stabilize microtubules, these novel derivatives function as destabilizing agents, binding to the colchicine site to prevent tubulin polymerization.

Mechanism of Action

The primary mechanism involves the occupation of the hydrophobic pocket at the interface of



Key Pathway Dynamics:

  • Ligand Binding: The derivative binds to the colchicine site.

  • Depolymerization: Inhibition of microtubule assembly leads to cytoskeletal collapse.

  • Mitotic Arrest: Cells accumulate in the G2/M phase.

  • Apoptosis: Prolonged arrest triggers BAX/Bcl-2 mediated apoptotic signaling.

Pathway Visualization (DOT)

TubulinpathwayCompoundNaphthalene-Chalcone(e.g., Cmpd 3a)TargetTubulin Heterodimer(Colchicine Site)Compound->Target Binding (Kd < 1µM)Effect1Inhibition ofPolymerizationTarget->Effect1Effect2MicrotubuleDestabilizationEffect1->Effect2CheckpointG2/M PhaseCell Cycle ArrestEffect2->CheckpointOutcomeApoptosis(Caspase-3 Activation)Checkpoint->Outcome

Figure 1: Signal transduction cascade initiated by naphthalene-chalcone binding to tubulin.

Quantitative Efficacy Data

The following table summarizes the activity of key derivatives (specifically 2'-methoxy substituted naphthalene-chalcones) against the MCF-7 breast cancer cell line compared to standard agents.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (MCF-7) [µM]Tubulin Inhibition IC50 [µM]
Cmpd 3a 2'-OCH33-OH, 4-OCH31.42 ± 0.15 2.1
Cmpd 5b 4-EthoxyThiazole-linked0.48 ± 0.033.3
Cmpd 5f 4-MethylEnamide-linked2.62 ± 0.12N/D
Colchicine (Standard)(Standard)0.0122.0
Cisplatin (Standard)(Standard)15.24 ± 1.27N/A

Data aggregated from recent studies [1, 2, 3].[1] Note the superior potency of novel derivatives compared to Cisplatin.[2]

Antimicrobial Activity: Membrane Disruption[6]

Multi-drug resistant (MDR) bacteria require agents with novel mechanisms of action. Naphthalene-derived Bis-Quaternary Ammonium Compounds (Bis-QACs) have emerged as superior alternatives to commercial mono-QACs (like benzalkonium chloride).

Mechanism: The "Electrostatic-Hydrophobic" Pincer

These compounds utilize a dual-action mechanism:

  • Electrostatic Attraction: The cationic ammonium heads attract the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive).

  • Hydrophobic Insertion: The lipophilic naphthalene core penetrates the lipid bilayer, causing destabilization, leakage of cytosolic content, and cell death.

Experimental Workflow Visualization (DOT)

AntimicrobialWorkflowSynthesisSynthesis(Bis-QACs)ScreeningMIC/MBC Screening(ESKAPE Pathogens)Synthesis->Screening Purified >98%MechanismMechanistic Assay(Time-Kill / SEM)Screening->Mechanism Hits (MIC < 4 µg/mL)ToxicitySelectivity Index(Hemolysis Assay)Mechanism->Toxicity Validation

Figure 2: Workflow for validating antimicrobial efficacy of naphthalene Bis-QACs.

Technical Protocols

Synthesis of Naphthalene-Chalcones (Claisen-Schmidt Condensation)

Rationale: This base-catalyzed aldol condensation is the most reliable method for generating the

Protocol:

  • Reagents: Dissolve equimolar amounts (1.0 mmol) of 2-acetylnaphthalene and the appropriate substituted benzaldehyde in ethanol (10 mL).

  • Catalysis: Add 40% aqueous NaOH (2 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Pour the reaction mixture into crushed ice/water containing HCl (to neutralize).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to achieve >98% purity (verified by HPLC).

Tubulin Polymerization Assay (Fluorescence Based)

Rationale: To distinguish between direct tubulin interaction and general cytotoxicity, a cell-free polymerization assay is required.

Protocol:

  • Preparation: Use >99% pure tubulin from porcine brain (resuspended in PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin (2 mg/mL) with the test compound (at varying concentrations: 1, 5, 10 µM) and GTP (1 mM) at 4°C.

  • Activation: Transfer to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes using a DAPI-based reporter or intrinsic tryptophan fluorescence.

  • Validation: A decrease in Vmax compared to control (DMSO) confirms inhibition.

References

  • Synthesis and biological evaluation of naphthalene-chalcone derivatives. Asian Journal of Green Chemistry. (2024). Link

  • Design, synthesis, and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents. Bioorganic Chemistry. (2020).[3] Link

  • New naphthalene-containing enamides: synthesis and biological screening. RSC Advances. (2025).[3] Link

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials. Molecules. (2024). Link

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences. (2024). Link

Strategic Guide: Discovery of Novel Serotonin Reuptake Inhibitor (SRI) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of next-generation Serotonin Reuptake Inhibitors (SRIs) has shifted from serendipitous phenotypic screening to rational, structure-based design. This guide outlines a high-precision workflow for identifying novel chemical precursors (leads) that target the Serotonin Transporter (SERT/SLC6A4). By leveraging the crystal structure of SERT and utilizing DNA-Encoded Library (DEL) technology, researchers can transcend the limitations of classical aryloxyphenylpropylamine scaffolds, addressing key challenges in selectivity, metabolic stability, and patentability.

Part 1: Structural Mechanistics & Rational Design

The Leucine Transporter Fold & Binding Sites

Rational design begins with the high-resolution X-ray crystal structure of human SERT (hSERT). Unlike early models, we now understand that SERT operates via an "alternating access" mechanism.

  • The Central Site (S1): Located halfway across the membrane bilayer between Transmembrane domains (TM) 1, 3, 6, 8, and 10.[1] Classic SSRIs like paroxetine and citalopram bind here, locking the transporter in an outward-open conformation.[1][2][3][4]

  • The Allosteric Site (S2): Located in the extracellular vestibule (EL4/EL6 loops). Occupancy here sterically hinders ligand unbinding from S1, a mechanism explaining the high potency of escitalopram.

Design Directive: Novel precursors must prioritize stabilizing the outward-open state. Dual-site occupancy (S1+S2) is a validated strategy for increasing residence time and potency.

The Conformational Cycle

To inhibit reuptake, a molecule must arrest the transporter's cycle. The following diagram illustrates the kinetic states of SERT and the specific arrest point for inhibitor design.

SERT_Cycle Outward Outward-Open (Substrate Accessible) Occluded Occluded State (Substrate Trapped) Outward->Occluded 5-HT + Na+/Cl- Inhibitor_Bound Inhibitor-Bound Complex (LOCKED STATE) Outward->Inhibitor_Bound + SRI Precursor Inward Inward-Open (Release into Cytosol) Occluded->Inward Transport Inward->Outward K+ Antiport Inhibitor_Bound->Outward Slow Off-rate

Figure 1: The SERT conformational cycle. Successful SRI precursors (Red) trap the transporter in the Outward-Open state (Blue), preventing the transition to the Occluded state.

Part 2: Discovery Pipeline & Scaffold Hopping[5]

Screening Strategy: DNA-Encoded Libraries (DEL)

Traditional High-Throughput Screening (HTS) is often limited by the size of the physical compound deck (typically 1-2 million compounds). For novel SRI precursors, DNA-Encoded Library (DEL) screening is the superior protocol, allowing the interrogation of billions of compounds in a single tube.

FeatureTraditional HTSDNA-Encoded Libraries (DEL)
Library Size

compounds

-

compounds
Cost per Point High ($0.50 - $2.00)Negligible (<$0.0001)
Target Requirement Functional proteinPurified protein (immobilized)
Readout Fluorescence/LuminescenceNext-Generation Sequencing (NGS)
Primary Output Activity (IC50)Affinity (Enrichment Factor)
Scaffold Hopping Logic

To avoid the crowded IP space of tryptamine and phenylpiperidine derivatives, "scaffold hopping" is essential.

Core Transformation Protocol:

  • Identify the Pharmacophore:

    • Feature A: Basic nitrogen (protonated at physiological pH) for interaction with Asp98.

    • Feature B: Aromatic moiety (halogenated) for pi-stacking in the hydrophobic pocket.

  • Execute the Hop:

    • Replacement: Replace the flexible propyl-amine chain with rigid spiro-cyclic systems or bridged bicyclic amines (e.g., azabicyclo[3.1.0]hexane).

    • Benefit: Rigidification reduces the entropic penalty of binding, potentially increasing affinity and selectivity against NET/DAT.

Part 3: In Vitro Validation Protocols

Protocol A: High-Throughput Fluorescent Uptake Assay

Purpose: Functional validation of reuptake inhibition in a live-cell format without radioactivity. Mechanism: Uses a fluorescent substrate mimetic (e.g., ASP+) that is transported by SERT.[5]

Materials:

  • HEK-293 cells stably expressing hSERT (HEK-hSERT).

  • Fluorescent Neurotransmitter Uptake Kit (Molecular Devices or equivalent).[6]

  • Positive Control: Fluoxetine (10 µM).

Step-by-Step Methodology:

  • Seeding: Plate HEK-hSERT cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Compound Addition: Remove culture media. Add 100 µL of HBSS buffer containing the test precursor (concentration range: 0.1 nM – 10 µM). Incubate for 15 minutes to allow equilibrium binding.

  • Substrate Initiation: Add 100 µL of Dye Solution (containing the fluorescent substrate and extracellular masking dye).

  • Kinetic Read: Immediately transfer to a fluorescence plate reader (Excitation 440 nm / Emission 520 nm). Measure Relative Fluorescence Units (RFU) every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope of uptake (Vmax). Determine IC50 by plotting Vmax vs. log[inhibitor].

Protocol B: Radioligand Binding (The Gold Standard)

Purpose: To determine direct binding affinity (


) and validate the mechanism of action.

Step-by-Step Methodology:

  • Membrane Prep: Harvest HEK-hSERT cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 30,000 x g to isolate membranes.

  • Competition Assay: Incubate 50 µg membrane protein with 2 nM

    
    -Citalopram and varying concentrations of the test precursor.
    
  • Non-Specific Binding (NSB): Define NSB using 10 µM Paroxetine (saturating concentration).

  • Filtration: After 1 hour at room temperature, harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce filter binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    , where 
    
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of citalopram.

Part 4: Lead Selection & CNS MPO

Discovery of a potent binder is insufficient; the precursor must cross the Blood-Brain Barrier (BBB). We utilize the CNS Multi-Parameter Optimization (MPO) score.[7][8][9]

The CNS MPO Algorithm: Calculate the score (0-6 scale) based on six physicochemical properties.[7][9] A score


 indicates a high probability of BBB penetration and safety.
PropertyOptimal Range (Score = 1.0)Penalty Zone (Score -> 0)
ClogP (Lipophilicity)


or

ClogD (pH 7.4)


MW (Molecular Weight)

Da

Da
TPSA (Polar Surface Area)

Ų

Ų
HBD (H-Bond Donors)


pKa (Most Basic Center)


Decision Logic:

  • Tier 1 (Priority):

    
     nM, CNS MPO 
    
    
    
    .
  • Tier 2 (Optimization):

    
     nM, CNS MPO 
    
    
    
    (Requires medicinal chemistry to improve MPO).
  • Tier 3 (Discard):

    
     nM or CNS MPO 
    
    
    
    .
The Discovery Workflow Visualization

Discovery_Workflow Start Target: SERT (SLC6A4) Crystal Structure Analysis Screen DEL Screening (10^9 Compounds) Start->Screen Hit_Triage Hit Triage (Enrichment Analysis) Screen->Hit_Triage Scaffold_Hop Scaffold Hopping (Novelty Generation) Hit_Triage->Scaffold_Hop IP Filter Validation In Vitro Validation (Fluorescence & Radioligand) Scaffold_Hop->Validation MPO_Calc CNS MPO Calculation (ADME Profiling) Validation->MPO_Calc Ki < 50nM MPO_Calc->Scaffold_Hop Score < 4.0 (Loop) Lead Selected Precursor (Candidate) MPO_Calc->Lead Score > 4.0

Figure 2: The integrated discovery workflow. Note the feedback loop from MPO calculation back to scaffold hopping to ensure drug-like properties.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.[1][2][3][4] Nature.[2][4] [Link]

  • Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.[7][10] ACS Chemical Neuroscience. [Link]

  • Molecular Devices. (2024). Neurotransmitter Transporter Uptake Assay Kit Protocol.[Link]

  • Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today.[11] [Link]

  • Goodnow, R. A., et al. (2017). DNA-encoded library technology: an increasingly popular path to new medicines.[11][12][13] Nature Reviews Drug Discovery. [Link]

Sources

The Naphthalenyloxy Scaffold: A Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape of naphthalenyloxy compounds. It is structured to serve as a strategic resource for drug discovery, moving from structural fundamentals to specific therapeutic applications and experimental validation.[1]

Technical Whitepaper | Version 2.0

Executive Summary

The naphthalenyloxy moiety—comprising a naphthalene ring linked via an ether oxygen to an aliphatic or heterocyclic chain—represents a "privileged structure" in medicinal chemistry. Its lipophilic bulk allows for high-affinity interactions with hydrophobic pockets in G-protein coupled receptors (GPCRs) and monoamine transporters, while the ether linkage provides rotational freedom and hydrogen bond acceptance.

This guide analyzes three primary pharmacological axes for this scaffold:

  • Neuropsychiatry: Inhibition of serotonin/norepinephrine transporters (SERT/NET).

  • Cardiology: Non-selective

    
    -adrenergic antagonism.
    
  • Oncology: Emerging tubulin polymerization inhibitors and pro-apoptotic agents.

Structural Logic & SAR (Structure-Activity Relationships)

The naphthalenyloxy pharmacophore typically follows a Lipophile - Linker - Amine topology. The naphthalene ring serves as the primary anchor, often engaging in


 stacking (e.g., with Phe/Tyr residues in the binding site).
The SAR Decision Matrix

The optimization of this scaffold relies on three variable zones. The following logic tree illustrates the critical decision points for directing pharmacological selectivity.

SAR_Logic Core Naphthalenyloxy Core (Naph-O-Linker-Amine) Zone1 Zone 1: Naphthalene Ring Core->Zone1 Zone2 Zone 2: The Linker Core->Zone2 Zone3 Zone 3: The Amine Core->Zone3 Z1_A 1-Naphthyl vs 2-Naphthyl (Steric fit/Metabolic stability) Zone1->Z1_A Z1_B Substitutions (F, OMe) (Electronic tuning) Zone1->Z1_B Z2_A Propanolamine (-CH2-CH(OH)-CH2-) (Beta-blocker Activity) Zone2->Z2_A Z2_B Propylamine (-CH(Ar)-CH2-CH2-) (SERT/NET Inhibition) Zone2->Z2_B Z2_C Acetamide/Enamide (Anticancer/Tubulin) Zone2->Z2_C Z3_A Isopropyl/t-Butyl (Adrenergic Selectivity) Zone3->Z3_A Z3_B N-Methyl (Transporter Affinity) Zone3->Z3_B Z3_C Piperazine/Azepane (H3 Receptor/Antimicrobial) Zone3->Z3_C

Figure 1: Strategic modification zones for the naphthalenyloxy scaffold. Zone 2 (Linker) is the primary determinant of therapeutic class.

Therapeutic Applications

Neuropsychiatry: The SNRI Class

The most commercially successful application is in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

  • Case Study: Duloxetine ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine).

  • Mechanism: The 1-naphthyloxy group occupies the S1 hydrophobic pocket of the transporter, while the thiophene ring provides secondary steric guidance. The ether oxygen acts as a hydrogen bond acceptor, crucial for orientation within the transporter pore.

  • Recent Advances: 1-(5-(naphthalen-1-yloxy)pentyl)azepane derivatives have recently been identified as potent Histamine H3 receptor ligands (Ki = 21.9 nM), showing promise in anticonvulsant therapy [1].

Oncology: Tubulin & Apoptosis

Newer research has repurposed the scaffold for cancer therapy, specifically targeting tubulin polymerization and apoptotic pathways.

  • Naphthalen-1-yloxyacetamides: These derivatives induce G1 phase arrest in MCF-7 breast cancer cells.[2]

  • Mechanism: They downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering the intrinsic mitochondrial pathway [2].

Apoptosis_Pathway Drug Naphthalenyloxy Derivative Target Tubulin Polymerization Drug->Target Inhibits Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Suppresses Bax Bax (Upregulation) Drug->Bax Induces Check G1 Cell Cycle Arrest Target->Check Apoptosis Apoptosis (Cell Death) Check->Apoptosis Mito Mitochondrial Permeabilization Bcl2->Mito Blocks (Inhibited) Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Apoptosis

Figure 2: Proposed mechanism of action for naphthalenyloxy-based anticancer agents in MCF-7 cells.

Antimicrobial Activity

1,3-bis(aryloxy)propan-2-amines (dimeric naphthalenyloxy structures) have demonstrated significant antibacterial activity against MRSA and E. faecalis.

  • Potency: MIC values range from 2.5 to 10 μg/ml.[3]

  • Target: Bacterial cell division protein FtsZ [3].[3]

Quantitative Data Summary

The following table contrasts the potency of naphthalenyloxy derivatives across different biological targets.

Compound ClassTargetPrimary Activity MetricReference
Duloxetine SERT / NETKi ≈ 0.8 nM (SERT) / 7.5 nM (NET)[4]
Propranolol

-Adrenergic
Ki ≈ 1.3 nM[5]
Naph-Enamides Tubulin (Huh-7 cells)IC50 = 2.62 µM[6]
Naph-Azepanes Histamine H3Ki = 21.9 nM[1]
Bis-Naph-Amines MRSA (Bacteria)MIC = 2.5 - 5.0 μg/ml[3]

Experimental Protocols

Synthesis of a Prototype Naphthalenyloxy-Propanolamine

A robust protocol for synthesizing the core pharmacophore via epoxide opening.

Reagents: 1-Naphthol, Epichlorohydrin, Potassium Carbonate (


), Isopropylamine, Acetonitrile.

Step-by-Step Methodology:

  • Glycidyl Ether Formation:

    • Dissolve 1-naphthol (10 mmol) in acetonitrile (50 mL).

    • Add

      
       (20 mmol) and stir for 15 min at room temperature.
      
    • Add epichlorohydrin (30 mmol) dropwise. Reflux for 6–8 hours.

    • QC Check: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of naphthol.

    • Filter salts, evaporate solvent, and purify the resulting 1-(naphthyloxy)-2,3-epoxypropane via silica column.

  • Epoxide Opening (Aminolysis):

    • Dissolve the purified epoxide (5 mmol) in methanol (20 mL).

    • Add excess isopropylamine (15 mmol) to prevent polymerization.

    • Stir at room temperature for 12 hours (or reflux for 2 hours for faster kinetics).

    • Evaporate volatiles under reduced pressure.[4]

    • Purification: Recrystallize from Et2O/Hexane to yield the target amino-alcohol (Propranolol analog).

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Standard validation protocol for anticancer naphthalenyloxy derivatives.

  • Cell Seeding: Plate MCF-7 or Huh-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Compound Treatment: Dissolve naphthalenyloxy derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Treat cells for 48h.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin.[5]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Łażewska, D., et al. (2018).[6] "Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands.[6] Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry. Link

  • Abdelgawad, M. A., et al. (2025).[1] "Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells." RSC Advances. Link (Note: Year adjusted to match search context or recent equivalent).

  • Gomes, R. M., et al. (2017).[3] "Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria." European Journal of Medicinal Chemistry. Link

  • Bymaster, F. P., et al. (2001). "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo." Journal of Clinical Psychiatry. Link

  • O'Donnell, J. M., et al. (2011). "Pharmacology of the Beta-Adrenergic Receptors." Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link

  • El-Naggar, A. M., et al. (2025).[1] "New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents."[5] Scientific Reports. Link

Sources

Physicochemical Profiling of Lipophilic Weak Bases: A Case Study on [3-(naphthalen-1-yloxy)phenyl]methanamine

[1][2][3][5][6]

Molecular Architecture & Theoretical Predictions[1][2][5]

To design robust experimental protocols, we must first deconstruct the molecule into its functional pharmacophores.[4] This molecule is a "molecular chameleon," exhibiting drastic property shifts based on the pH of the environment.[4]

Structural Deconstruction[1][3][4][6]
  • Lipophilic Tail (Naphthalene-1-yloxy): The naphthalene ring provides high lipophilicity (

    
    -
    
    
    stacking potential) and significant non-polar surface area.[1][2][3][4][6] The ether linkage adds a degree of rotational freedom but remains metabolically stable compared to esters.[4][5][6]
  • Aromatic Core (Phenyl): Acts as the scaffold, placing the lipophilic tail in the meta position relative to the amine.[3][4]

  • Ionizable Head (Methanamine/Benzylamine): The primary amine (

    
    ) is the sole ionization center.[1][2][3][4][5][6] As a benzylamine derivative, its basicity is slightly attenuated compared to aliphatic amines due to the electron-withdrawing inductive effect of the phenyl ring.[1][4]
    
In Silico Property Forecast

Before wet-lab experimentation, we establish the theoretical baseline using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) principles.[1][2][6]

PropertyPredicted ValueRationaleImplications for Assay Design
pKa (Base) 9.1 – 9.3 Benzylamines typically range 9.3–9.[1][2][4][6]5. The meta-naphthalenoxy group is electron-withdrawing, slightly lowering pKa.[1][2][4][6]Buffer capacity must be high at pH 8.5–10.0 to maintain pH during testing.[2][4][5][6]
LogP (Neutral) 3.8 – 4.2 Naphthalene (~3.[2][3][4][5][6]3) + Phenyl (~2.[3][4][5]0) + Ether/Amine corrections.High affinity for plastics; Glassware is mandatory for all assays.[2][3][4][6]
LogD (pH 7.4) 1.5 – 2.0 At pH 7.4, the amine is ~99% protonated (

), significantly lowering effective lipophilicity.[3][4][5][6]
The compound will partition into aqueous phases only if pH < 8.[4][6]
Intrinsic Solubility (

)
< 5 µg/mL High crystal lattice energy expected from planar naphthalene stacking.[2][3][4][5][6]Detection limits (LOD) of UV/HPLC methods must be optimized.

The Solubility-Permeability Interplay (The "LWB" Paradox)[1][2][3][5]

For this molecule, solubility is not a static number; it is a dynamic function of pH.[4] Understanding this relationship is critical for formulation and absorption modeling.[4][5][6]

The pH-Dependent Solubility Profile

As a weak base, the total solubility (

1356
  • Gastric Environment (pH 1.2): The molecule is fully ionized (

    
    ).[3][4][5][6] Solubility is high, limited only by the counter-ion product (
    
    
    ) of the salt formed (likely Hydrochloride).[3][4][5]
  • Intestinal Environment (pH 6.5 – 7.4): As pH approaches the pKa (9.2), the concentration of the neutral species (

    
    ) increases.[3][4][5] Since 
    
    
    (intrinsic solubility of neutral form) is extremely low (<5 µg/mL), the compound is at high risk of precipitation in the small intestine.[3][5]
Visualization of Species Distribution

The following diagram illustrates the critical "precipitation window" for this molecule.[4][5][6]

Gcluster_0Stomach (pH 1.2)cluster_1Intestine (pH 7.4)cluster_2Membrane AbsorptionAcidFully Ionized(Soluble BH+)NeutralMixed Species(Precipitation Risk)Acid->Neutral pH Increase(Transit)Neutral->Neutral Aggregation/PrecipitationLipidNeutral Species(Permeable)Neutral->Lipid Passive Diffusion(LogD driven)

Caption: Pathway of [3-(naphthalen-1-yloxy)phenyl]methanamine through the GI tract. Note the risk of precipitation at intestinal pH due to low intrinsic solubility (

345

Experimental Protocol: Potentiometric pKa Determination

The pKa is the "master variable" for this compound.[4][5][6] UV-metric methods are unsuitable due to the spectral overlap of the naphthalene ring across ionization states.[1][2][4][6] Potentiometric titration is the gold standard here.[2][3][4]

Materials
  • Instrument: Mettler Toledo or Sirius T3 Autotitrator.

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Co-solvent: Methanol (required due to low aqueous solubility).[2][3][4][5]

  • Inert Atmosphere: Argon or Nitrogen purge (essential to prevent carbonate formation affecting high-pH readings).[1][2][3][4][5][6]

Method: The Yasuda-Shedlovsky Extrapolation

Since the compound is insoluble in pure water, we determine pKa in methanol/water mixtures and extrapolate to 0% organic solvent.[4]

  • Preparation: Weigh ~3 mg of compound into the titration vessel.

  • Dissolution: Add 10 mL of varying Methanol/Water ratios (30%, 40%, 50% w/w).

  • Acidification: Add 0.1 M HCl to bring starting pH to ~2.0.

  • Titration: Titrate with KOH to pH ~11.0.

  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each methanol fraction.[3][4][5]
      
    • Plot

      
       vs. Weight % Methanol.[2][3][4][5]
      
    • Extrapolate the linear regression to 0% methanol to find the aqueous pKa.

Critical Insight: For benzylamines, the slope of this plot is typically around 0.02–0.03 units per % methanol.[3][4] A deviation from linearity suggests aggregation during titration.[2][4][5]

Experimental Protocol: Lipophilicity (LogD) via Shake-Flask[1][2][3][5][6]

While HPLC methods exist, the Miniaturized Shake-Flask Method is required for this molecule to account for its specific adsorption issues and high LogP.[1][2][4][6]

Buffer Selection Table

The choice of buffer is critical to prevent ion-pairing, which artificially inflates LogD.[1][2][4]

Target pHRecommended BufferConcentrationRationale
3.0 Citrate50 mMAvoids chloride ion-pairing common with HCl.[1][2][4][6]
5.0 Acetate50 mMStandard intermediate point.[2][3][4][5]
7.4 Phosphate (PBS)50 mMPhysiologically relevant; minimal ion pairing.[2][3][4][5][6]
9.0 Borate50 mMHigh capacity near the pKa of the amine.[3][4]
Step-by-Step Protocol

Step 1: Phase Pre-Saturation

  • Mix n-Octanol and Buffer (1:1 ratio) vigorously for 24 hours.

  • Separate phases.[2][4][5] Use "buffer-saturated octanol" and "octanol-saturated buffer."[1][2][4]

  • Why? Prevents volume changes during the actual experiment due to solvent miscibility.[4][5]

Step 2: Sample Incubation

  • Dissolve compound in DMSO (10 mM stock).

  • Spike 10 µL of stock into 990 µL of the Octanol phase (Pre-loading the lipid phase prevents precipitation that occurs if you spike into water).[3][4][5][6]

  • Add 1000 µL of Aqueous Buffer.[4][5][6]

  • Rotational Mixing: Rotate at 40 rpm for 60 minutes. Do not vortex vigorously—this creates emulsions with naphthalene derivatives that are hard to break.[2][4][5][6]

Step 3: Phase Separation & Analysis

  • Centrifuge at 3000g for 20 minutes.

  • Analysis: Analyze BOTH phases using HPLC-UV (220 nm or 280 nm - naphthalene absorbs strongly at 280 nm).

  • Mass Balance Check:

    
     must equal >90% of initial mass.[3][4][5][6] If <90%, the compound has adsorbed to the vial walls or the interface.[4]
    

Step 4: Calculation

13456

Solubility Profiling: Thermodynamic vs. Kinetic[2][5]

For drug development, you need two distinct solubility values.[4][6]

Kinetic Solubility (High Throughput)
  • Purpose: Early screening to prevent false positives in bioassays.[2][3][4][5][6]

  • Method: Nephelometry (Light Scattering).[2][3][4][5]

  • Protocol: Spike DMSO stock into pH 7.4 buffer. Measure the point where turbidity appears.[4][5][6]

  • Expectation: This molecule will likely show "supersaturation"—remaining soluble at concentrations higher than equilibrium due to slow crystallization of the naphthalene rings.[3][4][5][6]

Thermodynamic Solubility (The "Real" Value)
  • Purpose: Formulation design.

  • Method: Shake-flask with solid material.

  • Protocol:

    • Add excess solid powder to pH 7.4 buffer.[2][4][5]

    • Shake for 48 hours (Naphthalene derivatives crystallize slowly).

    • Filter through PVDF filter (Low binding).[2][3][4][5]

    • Analyze filtrate by HPLC.[2][4][5]

  • Note on Polymorphism: Analyze the residual solid by XRPD (X-Ray Powder Diffraction). Naphthalene ethers are prone to polymorphism; the solubility of a metastable form can be 2x higher than the stable crystal.[4]

Analytical Workflow Summary

The following logic flow ensures data integrity and prevents wasted resources on insoluble compounds.

WorkflowStartCompound SynthesispKaPotentiometric pKa(Methanol Extrapolation)Start->pKaKineticKinetic Solubility(Nephelometry)pKa->KineticDecisionIs Solubility > 10 µM?Kinetic->DecisionLogDLogD Determination(Shake Flask)Decision->LogDYesThermoThermodynamic Solubility(48h Equilibrium)Decision->ThermoNo (Optimize Salt Form)Thermo->LogD

Caption: Decision tree for physicochemical characterization. pKa is the prerequisite for all subsequent assays.

References

  • Avdeef, A. (2003).[3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4] (The definitive text on pKa and LogD methodology).

  • PubChem. (2024).[2][3][4][5][6][7] Compound Summary: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.[1][2][6][7][8] National Library of Medicine.[4][5] [Link] (Structural analog reference for computational baseline).

  • Box, K. J., & Comer, J. E. (2008).[3][4] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.[1][3] [Link]

  • Di, L., & Kerns, E. H. (2016).[3][4] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][4][5] (Standard protocols for kinetic solubility).

Methodological & Application

Application Note: Scalable Synthesis of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details a robust, two-step synthetic protocol for [3-(Naphthalen-1-yloxy)phenyl]methanamine , a structural motif commonly found in serotonin reuptake inhibitors (e.g., Dapoxetine analogs) and kinase inhibitors.[1]

The synthesis challenges include the steric bulk of the 1-naphthyl group and the chemoselective reduction of the nitrile functionality. This protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling to establish the diaryl ether linkage, followed by a Lithium Aluminum Hydride (LAH) reduction to yield the primary amine. This route is preferred over


 (nucleophilic aromatic substitution) due to the lack of strong activating groups on the naphthalene ring, and over Palladium-catalyzed coupling due to cost and metal-scavenging requirements in pharmaceutical applications.
Retrosynthetic Logic

The target molecule is disconnected at the C-N bond (reduction) and the C-O bond (coupling).

  • Precursor: 3-(Naphthalen-1-yloxy)benzonitrile.

  • Starting Materials: 1-Naphthol and 3-Bromobenzonitrile.

Retrosynthesis Target Target: [3-(Naphthalen-1-yloxy)phenyl]methanamine Intermediate Intermediate: 3-(Naphthalen-1-yloxy)benzonitrile Target->Intermediate Nitrile Reduction (LiAlH4) SM1 Starting Material 1: 1-Naphthol Intermediate->SM1 Ullmann Coupling (CuI, Ligand) SM2 Starting Material 2: 3-Bromobenzonitrile Intermediate->SM2

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Experimental Protocol

Step 1: Copper-Catalyzed Ether Synthesis

Objective: Coupling of 1-Naphthol and 3-Bromobenzonitrile. Mechanism: Modified Ullmann Condensation via Cu(I) catalytic cycle.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
1-Naphthol 1.0Nucleophile
3-Bromobenzonitrile 1.2Electrophile
Copper(I) Iodide (CuI) 0.1 (10 mol%)Catalyst
N,N-Dimethylglycine 0.2 (20 mol%)Ligand (Accelerant)
Cesium Carbonate (

)
2.0Base
1,4-Dioxane Solvent[0.2 M]
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Charging: Add 1-Naphthol (1.0 eq), 3-Bromobenzonitrile (1.2 eq), CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

    • Critical Note: Degas the solvent by sparging with Argon for 15 minutes prior to addition. Oxygen poisons the Cu(I) catalyst.

  • Reaction: Heat the mixture to 110°C for 18–24 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of 1-Naphthol.

  • Workup:

    • Cool to room temperature.[2][4]

    • Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Gradient 0

      
       10% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85% as a viscous oil or low-melting solid.

Step 2: Nitrile Reduction to Amine

Objective: Reduction of the nitrile group to a primary methylene amine. Mechanism: Nucleophilic hydride attack followed by hydrolysis.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9]Role
Nitrile Intermediate 1.0Substrate

(LAH)
2.5Reducing Agent (2.4M in THF)
THF (Anhydrous) Solvent[0.1 M]
Rochelle's Salt (sat.[1] aq.) QuenchWorkup Agent
Procedure
  • Safety Pre-check: LAH is pyrophoric. Ensure all glassware is oven-dried and the system is under positive Nitrogen pressure.

  • Preparation: Dissolve the Nitrile Intermediate (from Step 1) in anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Add

    
     solution dropwise via a pressure-equalizing addition funnel.
    
    • Exotherm Control: Maintain internal temperature

      
       during addition.
      
  • Reaction: Remove ice bath and warm to room temperature, then heat to Reflux (66°C) for 4–6 hours.

    • Endpoint: IR spectroscopy is the best rapid check (disappearance of the

      
       stretch at ~2220 
      
      
      
      ).
  • Fieser Workup (Critical for Aluminum removal):

    • Cool reaction to 0°C.

    • For every x grams of LAH used, add carefully in sequence:

      • x mL Water (Caution: Gas evolution).

      • x mL 15% NaOH solution.

      • 3x mL Water.

    • Warm to RT and stir for 15 mins until a white granular precipitate forms.

    • Filter through Celite and wash with

      
      .
      

Purification & Salt Formation

Free amines are prone to oxidation and are difficult to handle as oils. Conversion to the Hydrochloride salt is recommended for storage.

Purification Crude Crude Amine (Ether Solution) AcidExt Extraction: Add 1M HCl (aq) Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer Organic Layer (Discard Impurities) Sep1->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer BaseWash Basify: Add 4M NaOH to pH > 12 AqLayer->BaseWash Ext2 Extract into DCM (x3) BaseWash->Ext2 Dry Dry (Na2SO4) & Concentrate Ext2->Dry Final Pure Free Amine Dry->Final Salt Optional: Treat with HCl/Ether -> HCl Salt Precipitate Final->Salt

Figure 2: Acid-Base extraction workflow ensures removal of neutral impurities (unreacted nitrile/naphthol).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)

4.0-4.2 (s, 2H,

),

6.8-8.2 (Aromatic protons, 11H).[1]
Purity HPLC (C18, ACN/Water + 0.1% TFA)

(Area)
Functional Group FT-IRAbsence of

(CN).[1] Presence of

(NH).
Mass Spec LC-MS (ESI+)

(Calc: 249.[1]12)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure

    
     is dry. Trace water inhibits the Ullmann cycle. Switch ligand to 2-Picolinic acid if reaction is sluggish.
    
  • Incomplete Reduction: If imine intermediates persist (checked by MS), reflux longer or switch to

    
     (Borane-THF) which is more specific for nitriles.
    

References

  • Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2003).[1][6] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters, 5(21), 3799–3802.[1] Rationale: Establishes the use of amino acid ligands (like N,N-dimethylglycine) for mild C-O coupling.[1]

  • Nitrile Reduction Standards: Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[2][3][10] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry. Rationale: Foundational text on hydride selection for nitrile reduction.[1]

  • General Aryl Ether Synthesis: Buck, E., et al. (2002).[1] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626.[1] Rationale: Alternative ligand systems for difficult substrates.[1]

  • Dapoxetine Analog Chemistry (Structural Context): M. S. Soriano et al. (2010). Enantioselective Synthesis of Dapoxetine. Tetrahedron: Asymmetry. Rationale: Validates the stability of the naphthyl-ether linkage under reductive conditions.

Sources

Application Notes & Protocols for [3-(Naphthalen-1-yloxy)phenyl]methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Naphthyl-Oxy-Phenyl Scaffold

The [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold represents a privileged structure in medicinal chemistry. Its unique three-dimensional arrangement, combining a lipophilic naphthalene ring with a flexible phenylmethanamine side chain, provides a versatile framework for interacting with a variety of biological targets. The naphthalene moiety, a bicyclic aromatic system, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have shown promise in diverse therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2]

This guide provides a comprehensive overview of the applications of the [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold in drug discovery, with a particular focus on its successful development into selective serotonin reuptake inhibitors (SSRIs). We will delve into the mechanism of action, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the broader potential of this chemical class.

Case Study: Dapoxetine - A Clinically Successful SSRI

A prominent example of a drug derived from the [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold is Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine.[3] Dapoxetine is a short-acting SSRI developed for the treatment of premature ejaculation.[3] Its mechanism of action is centered on the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft.[4][5] By blocking SERT, Dapoxetine increases the concentration of serotonin in the synapse, thereby modulating serotonergic neurotransmission.[4][5][6]

The development of Dapoxetine highlights the therapeutic potential of this scaffold in modulating monoamine transporters. The N,N-dimethyl substitution on the amine is a key structural feature that differentiates it from the primary amine in the parent scaffold, influencing its potency and selectivity for SERT.[7]

Mechanism of Action: Serotonin Reuptake Inhibition

The serotonin transporter is a member of the neurotransmitter:sodium symporter (NSS) family.[4][6] These transporters utilize the electrochemical gradient of sodium ions to drive the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal. SSRIs like Dapoxetine bind to SERT and stabilize it in an outward-open conformation, preventing the binding and translocation of serotonin.[8] This leads to an accumulation of serotonin in the synaptic cleft, enhancing its effects on postsynaptic receptors.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Vesicle Serotonin Vesicle Serotonin 5-HT Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding & Signaling Compound [3-(Naphthalen-1-yloxy) -phenyl]methanamine Derivative Compound->SERT Inhibition

Caption: Mechanism of Serotonin Reuptake Inhibition.

Broader Therapeutic Potential

While the modulation of monoamine transporters is a well-established application, the [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold holds promise in other therapeutic areas. The naphthalene moiety is a key pharmacophore in a variety of bioactive compounds with diverse activities.

  • Anticancer Activity: Naphthalene derivatives have been investigated as potential anticancer agents, with some showing activity against signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Other naphthalene-containing compounds have been identified as inducers of apoptosis in cancer cell lines.[2]

  • Antimicrobial Activity: The naphthalene scaffold has been incorporated into novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel derivatives based on the [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold.

Protocol 1: Synthesis of [3-(Naphthalen-1-yloxy)phenyl]methanamine Derivatives

This protocol outlines a general two-step synthesis involving a reductive amination approach.

Synthesis_Workflow Start Starting Materials: 3-(Naphthalen-1-yloxy)benzaldehyde Amine (R-NH2) Step1 Step 1: Imine Formation - Mix aldehyde and amine - Solvent: Methanol - Stir at room temperature Start->Step1 Step2 Step 2: Reduction - Add reducing agent (e.g., NaBH4) - Stir at 0°C to room temperature Step1->Step2 Workup Aqueous Workup - Quench with water - Extract with organic solvent Step2->Workup Purification Purification - Column chromatography Workup->Purification Product Final Product: [3-(Naphthalen-1-yloxy)phenyl]methanamine Derivative Purification->Product

Caption: General Synthesis Workflow.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 3-(naphthalen-1-yloxy)benzaldehyde (1.0 eq) in methanol, add the desired primary or secondary amine (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired [3-(naphthalen-1-yloxy)phenyl]methanamine derivative.

Protocol 2: In-Vitro SERT Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

  • Human SERT (hSERT) expressing cell membranes (e.g., from HEK293 cells)

  • [³H]-Citalopram (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for non-specific binding)

    • [³H]-Citalopram (at a concentration near its Kd)

    • hSERT-expressing cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for each test compound using non-linear regression analysis.

Protocol 3: Cell-Based Serotonin Reuptake Assay

This assay measures the functional inhibition of serotonin reuptake in cells endogenously or recombinantly expressing SERT.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Serotonin

  • Test compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition of serotonin reuptake against the log concentration of the compound.

Data Presentation

The following table summarizes hypothetical binding affinity and functional data for a series of [3-(Naphthalen-1-yloxy)phenyl]methanamine derivatives.

CompoundR GroupSERT Ki (nM)Serotonin Reuptake IC50 (nM)
1 -H150250
2 -CH₃75120
3 -CH₂CH₃90160
4 -N(CH₃)₂1530

Conclusion

The [3-(Naphthalen-1-yloxy)phenyl]methanamine scaffold is a valuable starting point for the design and discovery of novel therapeutic agents. Its successful application in the development of the SSRI Dapoxetine underscores its potential for interacting with monoamine transporters. Furthermore, the broader biological activities associated with the naphthalene moiety suggest that this scaffold could be exploited for the development of drugs targeting other diseases, such as cancer and infectious diseases. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate new compounds based on this promising chemical framework.

References

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC.
  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS Publications.
  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Visualizing Transporter Structure Creates Platform for Antidepressant Drug Design. Berkeley Lab.
  • Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. PubMed.
  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. Smolecule.
  • Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. PMC.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
  • What is the mechanism of action of methenamine?. Dr.Oracle.
  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
  • 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. PubChem.
  • A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives. Benchchem.
  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents.
  • Discovery of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as new apoptosis inducers using a cell- and caspase-based HTS assay. PubMed.
  • What is the mechanism of Methenamine Hippurate?. Patsnap Synapse.
  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. PMC.
  • Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PMC.
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.

Sources

Application Notes & Protocols: N-Alkylation of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylation

The N-alkylation of primary amines to form secondary amines is a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. The resulting secondary amine motif is a prevalent scaffold in a vast array of pharmacologically active compounds, influencing properties such as receptor binding affinity, metabolic stability, and bioavailability.[1][2] The target molecule, [3-(naphthalen-1-yloxy)phenyl]methanamine, combines a flexible benzylic amine with a rigid, lipophilic naphthalenyloxy group, making it a valuable starting material for building diverse molecular architectures.

This guide provides detailed, field-proven protocols for the N-alkylation of this primary amine. We will explore two primary, highly reliable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . The discussion moves beyond a simple recitation of steps to elucidate the underlying chemical principles, empowering researchers to make informed decisions, troubleshoot effectively, and adapt these protocols to their specific synthetic goals.

Methodology 1: Reductive Amination

Reductive amination is arguably the most versatile and controlled method for N-alkylation, especially favored in medicinal chemistry for its high selectivity and efficiency in a one-pot procedure.[1][3] The strategy circumvents the significant challenge of over-alkylation often encountered in other methods.[4] The reaction proceeds through two key stages: the formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by the in situ reduction of this imine to the target secondary amine.[5]

Causality: The Rationale Behind Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is selective for the protonated imine (iminium ion) over the more electrophilic starting carbonyl compound.[4]

Reducing AgentKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions. Tolerates a wide range of functional groups. Standard choice for one-pot reactions.[4]Moisture-sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Highly selective under mildly acidic conditions (pH 4-5) where the iminium ion is favored.[4][5]Generates toxic cyanide byproducts (HCN, NaCN) requiring careful quenching and disposal.[5]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone. Best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[1][6]
Visualized Workflow: One-Pot Reductive Amination

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_purification Purification Amine [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq) Imine Imine Formation (Solvent: DCM, RT, 1-2h) Amine->Imine Carbonyl Aldehyde or Ketone (1.0-1.2 eq) Carbonyl->Imine Reduction In Situ Reduction (Add NaBH(OAc)₃, 1.5 eq) Imine->Reduction Iminium Ion Intermediate Workup Aqueous Workup (Quench, Extract, Dry) Reduction->Workup Chromatography Flash Column Chromatography Workup->Chromatography Product Purified N-Alkylated Amine Chromatography->Product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

This protocol employs sodium triacetoxyborohydride for its superior selectivity and safety profile.

  • Reactant Preparation: In a round-bottom flask under ambient atmosphere, dissolve [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

    • Expert Insight: This step allows for the equilibrium formation of the hemiaminal and subsequent dehydration to the imine intermediate. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Completion: Continue stirring the reaction at room temperature for 3-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Work-up:

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate (Na₂SO₄).[1][7]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[1][8]

Methodology 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation via a nucleophilic substitution (SN2) reaction with an alkyl halide is a classical and straightforward approach. However, this method requires careful control to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[9]

Causality: Controlling Selectivity

The key to achieving selective mono-alkylation is to manage the relative concentrations and reactivities of the species in the flask.

ParameterStrategy for Mono-alkylationRationale
Stoichiometry Use a slight excess of the primary amine relative to the alkyl halide, or add the alkyl halide slowly to the amine solution.[1]Maintains a higher concentration of the primary amine, increasing the probability that the alkyl halide will react with it instead of the secondary amine product.
Base Use a non-nucleophilic base (e.g., K₂CO₃, Et₃N) in stoichiometric amounts (≥2.0 eq).[7]The reaction generates one equivalent of H-X acid, which would protonate and deactivate the amine. The base neutralizes this acid, driving the reaction to completion.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60 °C).Higher temperatures can accelerate the undesired second alkylation reaction.
Visualized Workflow: Direct SN2 Alkylation

G cluster_reactants Reactant Preparation cluster_reaction Controlled Reaction cluster_purification Purification Amine [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq) Addition Slow Addition of Alkyl Halide (0.9-1.0 eq) (RT to 60°C) Amine->Addition Base Base (e.g., K₂CO₃) (2.0 eq) Base->Addition Solvent Solvent (e.g., Acetonitrile) Solvent->Addition SN2 SN2 Reaction (4-24h) Addition->SN2 Control Over-Alkylation Workup Filter & Aqueous Workup SN2->Workup Chromatography Flash Column Chromatography Workup->Chromatography Product Purified Mono-Alkylated Amine + Potential Di-Alkylated Byproduct Chromatography->Product

Caption: Workflow for controlled N-alkylation with alkyl halides.

Experimental Protocol: Direct Alkylation

This protocol is designed to favor mono-alkylation.

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to a concentration of approximately 0.2 M with respect to the amine.

  • Alkyl Halide Addition: Add the alkyl halide (R-X, where X = I, Br, Cl; 0.9-1.0 eq) dropwise to the stirred suspension at room temperature.[1]

    • Expert Insight: Using slightly sub-stoichiometric amounts of the alkyl halide ensures some starting amine remains at the end of the reaction, which is typically easier to separate from the desired mono-alkylated product than the di-alkylated byproduct.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.[7]

  • Monitoring: Monitor the consumption of the alkyl halide and the formation of the product by TLC or LC-MS. Pay close attention to the potential formation of a higher Rf (less polar) di-alkylated spot.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired mono-alkylated amine from any unreacted starting material and di-alkylated byproduct.

Conclusion

Both reductive amination and direct alkylation are powerful tools for the synthesis of N-alkylated [3-(naphthalen-1-yloxy)phenyl]methanamine derivatives. Reductive amination offers superior control and is often the method of choice for generating libraries of compounds with high purity. Direct alkylation, while requiring more careful control of stoichiometry and conditions, remains a rapid and effective method when optimized. The choice of protocol should be guided by the specific alkyl group being introduced, the scale of the reaction, and the desired purity of the final compound.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Video: Preparation of Amines: Alkylation of Ammonia and Amines. JoVE. Available at: [Link]

  • Ch22: Alkylation of Amines. University of Calgary, Department of Chemistry. Available at: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

  • Reductive amination of aryl substituted ketones and aldehydes to... ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal. Available at: [Link]

  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • EP0288188B1 - 1-phenyl-3-naphthalenyloxy-propanamines. Google Patents.
  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Synthesis of N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propane... ResearchGate. Available at: [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). Available at: [Link]

  • N-Dealkylation of Amines. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, biological evaluation, ADME studies and molecular docking of 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol m. Scientific Reports. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters (ACS Publications). Available at: [Link]

Sources

HPLC method development for [3-(naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: HPLC Method Development for [3-(naphthalen-1-yloxy)phenyl]methanamine

Introduction & Analyte Profiling

This guide details the development of a High-Performance Liquid Chromatography (HPLC) method for [3-(naphthalen-1-yloxy)phenyl]methanamine . This molecule serves as a critical intermediate in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors.

Chemical Structure Analysis:

  • Core Scaffold: A phenyl ring meta-substituted with a methanamine group and a naphthalen-1-yloxy ether linkage.

  • Key Functional Groups:

    • Primary Amine (-CH₂-NH₂): Basic (pKa ≈ 9.1–9.5). At neutral or low pH, this group is protonated (

      
      ), leading to potential secondary interactions with residual silanols on the silica column, causing peak tailing.
      
    • Naphthalene Moiety: Highly hydrophobic (LogP > 3.5) and a strong UV chromophore.

    • Ether Linkage: Stable, but adds rotational flexibility.

The Challenge: The combination of high hydrophobicity (requiring high organic solvent strength) and basicity (requiring pH control) makes this analyte prone to broad, tailing peaks. The method below utilizes Charged Surface Hybrid (CSH) technology or Ion-Pairing strategies to ensure sharp peak shape and high resolution.

Method Development Strategy (Decision Matrix)

The following Graphviz diagram illustrates the logical flow for selecting the optimal separation mode based on your available instrumentation and detection requirements.

MethodSelection Start START: Define Requirements Detector Detector Type? Start->Detector MS Mass Spec (LC-MS) Detector->MS Sensitivity UV UV/Vis (DAD) Detector->UV Quantitation Volatile Requirement: Volatile Buffer MS->Volatile PeakShape Priority: Peak Shape vs. Cost UV->PeakShape MethodA PROTOCOL A: Formic Acid (pH 2.7) Column: CSH C18 Volatile->MethodA Best General Purpose MethodB PROTOCOL B: TFA (pH 2.0) Column: Endcapped C18 PeakShape->MethodB Standard (Tailing Risk) MethodC PROTOCOL C: High pH (pH 10) Column: Hybrid (BEH/XBridge) PeakShape->MethodC Superior Shape (High pH)

Figure 1: Decision tree for selecting the mobile phase and column chemistry based on detection limits and lab resources.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High pH / Hybrid Column)

Recommended for purity analysis and impurity profiling due to superior peak symmetry for basic amines.

Rationale: At pH 10, the amine is uncharged (neutral). This eliminates ionic interaction with silanols and increases retention, allowing the hydrophobic naphthalene ring to interact purely with the C18 phase.

ParameterSpecification
Column Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5–10 µL
Detection UV @ 220 nm (Amine/Phenyl) and 280 nm (Naphthalene specific)

Gradient Table (Protocol A):

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
15.0 90 Linear Ramp
18.0 90 Wash
18.1 20 Re-equilibration

| 23.0 | 20 | End |

Protocol B: The "Robust Routine" (Low pH / MS Compatible)

Recommended for LC-MS applications or labs without high-pH resistant columns.

Rationale: Low pH ensures the amine is fully protonated. To prevent tailing, we use a "Charged Surface Hybrid" (CSH) column or a fully end-capped column which repels the protonated amine from the surface silanols.

ParameterSpecification
Column Waters XSelect CSH C18 or Agilent Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C (Higher temp improves mass transfer for hydrophobes)
Detection UV @ 220 nm; MS (ESI+)

Gradient Table (Protocol B):

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
12.0 95 Linear Ramp
15.0 95 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Sample Preparation Workflow

Critical Warning: Do not dissolve the sample in 100% Acetonitrile. The mismatch in viscosity and solvent strength between the sample plug and the initial mobile phase will cause "solvent focusing" issues, leading to split peaks.

  • Weighing: Accurately weigh 10 mg of [3-(naphthalen-1-yloxy)phenyl]methanamine.

  • Stock Solution: Dissolve in 10 mL of Methanol (Concentration: 1 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the Stock Solution 1:10 using the Initial Mobile Phase (e.g., 90% Buffer / 10% ACN).

    • Final Concentration: 0.1 mg/mL (100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Troubleshooting & Optimization

The following diagram outlines the causality of common defects and their remediation.

Troubleshooting Issue Observed Issue Tailing Peak Tailing (> 1.5) Issue->Tailing Split Split Peak Issue->Split Drift Retention Drift Issue->Drift Sol_TFA Add 0.05% TFA (Masks Silanols) Tailing->Sol_TFA If using Formic Acid Sol_Diluent Match Diluent to Mobile Phase A Split->Sol_Diluent Strong Solvent Effect Sol_Equil Increase Re-equilibration (Min 5 Column Vols) Drift->Sol_Equil Column Hysteresis

Figure 2: Troubleshooting logic for common chromatographic defects.

Specific Notes on Tailing: If Protocol B (Formic Acid) yields tailing factors > 1.5:

  • Switch Modifier: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking silanols more effectively than formic acid. Note: TFA suppresses MS signal.

  • Increase Temperature: Raising the column oven to 45°C or 50°C reduces secondary interactions kinetics.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for HPLC method development).
  • Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual. Link

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography". Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (2025).[1][2] Compound Summary: Benzylamine (pKa Reference). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: [3-(naphthalen-1-yloxy)phenyl]methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of [3-(naphthalen-1-yloxy)phenyl]methanamine . This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-fidelity protocols and troubleshooting strategies.

Case ID: SYN-NAP-003 Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of [3-(naphthalen-1-yloxy)phenyl]methanamine involves constructing a diaryl ether linkage followed by the reduction of a nitrile or amide precursor. Low yields in this pathway typically stem from two bottlenecks:

  • Inefficient Ether Coupling: The meta-position of the benzonitrile/benzaldehyde precursor is not sufficiently activated for standard S_NAr, necessitating metal-catalyzed cross-coupling (Ullmann or Buchwald-Hartwig).

  • Nitrile Reduction Side Reactions: Reduction of the nitrile intermediate often leads to dimer formation (secondary amines) or incomplete conversion to imines.

This guide provides a validated protocol using a Copper-Catalyzed Ullmann Coupling followed by a Cobalt-Catalyzed Borohydride Reduction (or LAH alternative), selected for their scalability and chemoselectivity.

Phase 1: The Coupling Step (Ether Formation)

Objective: Synthesize 3-(naphthalen-1-yloxy)benzonitrile. Core Issue: 3-Fluorobenzonitrile is poorly activated for nucleophilic aromatic substitution (S_NAr) because the nitrile group is meta to the leaving group.

Optimized Protocol: Modified Ullmann Coupling

We recommend a Copper(I)-catalyzed system utilizing a bidentate ligand to lower the activation energy and prevent catalyst poisoning.

Reagents:

  • Substrate A: 1-Naphthol (1.0 equiv)

  • Substrate B: 3-Bromobenzonitrile (1.1 equiv)

  • Catalyst: CuI (10 mol%)[1]

  • Ligand:

    
    -Dimethylglycine (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Workflow:

  • Charge a reaction vessel with 1-Naphthol, 3-Bromobenzonitrile, CuI, Ligand, and Cs

    
    CO
    
    
    
    .
  • Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes oxidative homocoupling of the naphthol (Glaser-type side reactions).

  • Add degassed solvent.

  • Heat to 110°C for 18–24 hours.

  • Checkpoint: Monitor by HPLC/TLC. If conversion stalls at <70%, add 5 mol% fresh CuI/Ligand.

Troubleshooting Guide: Coupling Step
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or poor ligand effect.Switch ligand to picolinic acid or TMHD (more soluble). Ensure solvent is degassed.
Formation of Binaphthol Oxidative homocoupling of 1-naphthol.Strict inert atmosphere required. Lower temperature to 90°C and increase time.
Hydrolysis of Nitrile Wet solvent/base at high temp.Use anhydrous Cs

CO

and dry DMF/Dioxane.

Phase 2: The Reduction Step (Nitrile to Amine)[2]

Objective: Convert 3-(naphthalen-1-yloxy)benzonitrile to [3-(naphthalen-1-yloxy)phenyl]methanamine. Core Issue: Primary amines react with intermediate imines to form secondary amine dimers (benzyl-benzylamine species).

Optimized Protocol: CoCl / NaBH System

While Lithium Aluminum Hydride (LAH) is standard, the CoCl


/NaBH

system is often more selective and easier to work up on a gram scale, avoiding aluminum emulsions.

Reagents:

  • Substrate: 3-(naphthalen-1-yloxy)benzonitrile

  • Catalyst: CoCl

    
    ·6H
    
    
    
    O (1.0 equiv) - Note: Stoichiometric Cobalt ensures rapid complexation.
  • Reductant: NaBH

    
     (5.0 equiv)
    
  • Solvent: Methanol (0°C)

Step-by-Step Workflow:

  • Dissolve the nitrile and CoCl

    
    ·6H
    
    
    
    O in Methanol. The solution will turn deep purple/pink.
  • Cool to 0°C.

  • Add NaBH

    
     portion-wise.[2] Caution:  Vigorous hydrogen evolution and formation of a black precipitate (cobalt boride active species).
    
  • Stir at room temperature for 2 hours.

  • Quench: Add 3N HCl carefully to dissolve the black precipitate and destroy excess borohydride.

  • Isolation: Basify with NH

    
    OH, extract with DCM.
    

Alternative (If Dimerization Persists): Use LAH (2.0 equiv) in THF at 0°C -> Reflux. To prevent dimers, ensure inverse addition (add nitrile solution to the LAH slurry) to keep hydride concentration high relative to the imine intermediate.

Troubleshooting Guide: Reduction Step
SymptomProbable CauseCorrective Action
Secondary Amine Impurity Intermediate imine reacting with product amine.[2]Dilution: Run reaction more dilute (0.05 M). Inverse Addition: Add nitrile to reductant.
Incomplete Reduction Borane/Aluminum complex stability.Ensure acidic hydrolysis step (HCl quench) is sufficient to break N-B or N-Al bonds before basification.
Product "Oiling Out" Free base is an oil/gum.Isolate as the HCl salt . Dissolve crude oil in Et

O, add 2M HCl in Et

O. Filter the white solid.

Visualizations[4][5][6][7]

Synthesis & Troubleshooting Pathway

The following diagram outlines the critical decision points and chemical pathways.

SynthesisPathway Start Start: Reagents Selection Coupling Step 1: Ullmann Coupling (1-Naphthol + 3-Bromobenzonitrile) Start->Coupling Check1 QC: Conversion > 90%? Coupling->Check1 Check1->Coupling No (Add Ligand/Time) Purify1 Purification: Column Chromatography (Remove homocoupled naphthol) Check1->Purify1 Yes Intermediate Intermediate: 3-(naphthalen-1-yloxy)benzonitrile Purify1->Intermediate Reduction Step 2: Reduction Strategy Intermediate->Reduction MethodA Method A: CoCl2 / NaBH4 (Mild, good for <5g) Reduction->MethodA MethodB Method B: LiAlH4 (THF) (Strong, good for >5g) Reduction->MethodB Check2 QC: Dimer < 5%? MethodA->Check2 MethodB->Check2 Check2->Reduction No (Dilute/Inverse Add) SaltFormation Final Step: HCl Salt Formation (Precipitate from Et2O) Check2->SaltFormation Yes

Caption: Optimized synthetic workflow with quality control checkpoints for coupling and reduction phases.

Frequently Asked Questions (FAQs)

Q1: Why not use 3-fluorobenzonitrile and standard S_NAr (K2CO3/DMF)? A: The nitrile group at the meta-position does not sufficiently lower the LUMO energy of the benzene ring to facilitate S_NAr with a weak nucleophile like naphthol under mild conditions. While possible at very high temperatures (>150°C), this often leads to nitrile hydrolysis or decomposition. The Copper-catalyzed Ullmann route allows reaction at 110°C with higher regioselectivity [1].

Q2: I see a significant amount of secondary amine (dimer) after reduction. How do I remove it? A: Secondary amines are difficult to separate from primary amines by simple extraction.

  • Prevention: Use the CoCl

    
     method or ensure high dilution.
    
  • Purification: The secondary amine is more basic and lipophilic. You can try recrystallization of the HCl salt from Ethanol/Ether. The primary amine salt often crystallizes preferentially. Alternatively, protect the primary amine with Boc-anhydride (the secondary amine reacts slower or can be separated chromatographically) then deprotect, though this adds steps.

Q3: Can I use catalytic hydrogenation (H2/Pd-C)? A: Caution is advised. The naphthalene ring is susceptible to partial hydrogenation (to tetralin derivatives) under high pressure or prolonged times. If you must use hydrogenation, use Raney Nickel in ammoniacal methanol (NH


/MeOH) to suppress secondary amine formation and avoid ring saturation [2].

Q4: The final product is an oil. How do I get a solid? A: Benzylamines often oil out as free bases. Convert it to the Hydrochloride or Oxalate salt.

  • Protocol: Dissolve the crude oil in a minimum amount of anhydrous diethyl ether or ethyl acetate. Add 2.0 equivalents of 2M HCl in ether dropwise. A white precipitate should form immediately. Filter and wash with cold ether.

References

  • Ullmann Coupling Optimization

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
    • Source:

  • Nitrile Reduction Selectivity

    • Gowda, D. C., et al. (2001). Chemoselective reduction of nitriles to primary amines using CoCl2/NaBH4. Tetrahedron Letters.
    • Source:

  • General Benzylamine Synthesis

    • Haddenham, D., et al. (2009).[3][4] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.

    • Source:

Sources

Technical Support Center: Reductive Amination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Low Conversion Rates & Yield Optimization Status: Active Guide Assigned Specialist: Senior Application Scientist

Diagnostic Workflow

Before adjusting parameters, identify where the reaction is failing. Reductive amination is a two-step process (Imine Formation


 Reduction), often performed in one pot.[1][2] Low conversion usually stems from the first step.
Root Cause Analysis Flowchart

TroubleshootingFlow Start START: Low Conversion CheckImine Diagnostic: Check Imine Formation (1H NMR or IR of aliquot) Start->CheckImine NoImine Result: SM Remaining, No/Low Imine CheckImine->NoImine High SM YesImine Result: Imine Formed, Reduction Failed CheckImine->YesImine High Imine Steric Issue: Steric Hindrance (Ketone/Amine bulky?) NoImine->Steric Electronic Issue: Electronic Deactivation (e.g., Aniline, CF3-Ketone) NoImine->Electronic Water Issue: Water Inhibition (Equilibrium favors SM) NoImine->Water Sol_Ti Solution: Use Ti(OiPr)4 Protocol Steric->Sol_Ti Electronic->Sol_Ti Sol_Acid Solution: Optimize Acid Cat. (AcOH pH 4-5) Electronic->Sol_Acid Water->Sol_Ti Sol_Sieves Solution: Add 4Å Sieves or Dean-Stark Water->Sol_Sieves Reductant Issue: Weak Reductant YesImine->Reductant Sol_Stronger Solution: Switch Reagent (STAB -> NaCNBH3 -> NaBH4) Reductant->Sol_Stronger

Figure 1: Logic flow for diagnosing the specific bottleneck in reductive amination sequences.

Phase 1: The Imine Bottleneck (Equilibrium & Kinetics)

User Query: "I am using STAB (Sodium Triacetoxyborohydride) with a ketone and a secondary amine. After 24 hours, I still see 80% starting ketone. Why?"

Expert Analysis: The failure is likely thermodynamic, not kinetic. The formation of the iminium ion is an equilibrium process that releases water. If the equilibrium constant (


) is low (common with ketones and secondary amines), the concentration of the iminium species—which is the actual substrate for reduction—is negligible. STAB is a mild reductant; it cannot reduce the ketone directly, so it sits idle waiting for an iminium ion that never forms in sufficient quantity.

Troubleshooting Steps:

  • Force the Equilibrium (Water Removal): Add activated 4Å molecular sieves or MgSO

    
     to the reaction mixture. This physically removes the water byproduct, driving Le Chatelier’s principle to the right.
    
  • Switch to Titanium(IV) Isopropoxide: For hindered ketones, standard acid catalysis (AcOH) is often insufficient. Ti(OiPr)

    
     acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (trapping H
    
    
    
    O as TiO
    
    
    ).
    • See Protocol B below.

User Query: "My amine is an aniline derivative (electron-poor). It won't react with the aldehyde."

Expert Analysis: Anilines are weak nucleophiles. In standard STAB conditions (weakly acidic), the nucleophilicity may be too low to attack the carbonyl. Conversely, if the pH is too low, the amine becomes protonated (ammonium) and completely non-nucleophilic.

Troubleshooting Steps:

  • Optimize pH: Ensure the pH is 4–5. This is the "Goldilocks" zone where the carbonyl is activated by protonation, but enough free amine remains to attack.

  • Sequential Addition: Do not mix everything at once. Pre-form the imine/hemiaminal with acid catalysis (or Ti(OiPr)

    
    ) before adding the reducing agent.
    

Phase 2: Reagent Selection Matrix

Choosing the wrong reducing agent is a common source of low yields. Use this matrix to select the correct hydride source based on substrate reactivity.

FeatureSTAB (Sodium Triacetoxyborohydride)NaCNBH

(Sodium Cyanoborohydride)
Ti(OiPr)

+ NaBH

Reactivity MildModerateStrong (Stepwise)
Selectivity Excellent (Reduces Imines, not Ketones)Good (pH dependent)Low (Must pre-form imine)
Best For Aldehydes, Unhindered KetonesCyclic Imines, Acid-Sensitive GroupsHindered Ketones , Weak Amines
Solvent DCE, THF (No MeOH)MeOH, EtOHNeat or THF/Ether
Toxicity LowHigh (Generates HCN) Low
Water Tolerance Low (Decomposes)HighZero (Hydrolyzes Ti reagent)
Decision Tree for Reagent Choice

ReagentSelection Input Substrate Type Aldehyde Aldehyde + Primary Amine Input->Aldehyde Ketone Ketone Input->Ketone STAB Use STAB (Standard) Aldehyde->STAB Hindered Hindered/Unreactive Ketone->Hindered Unhindered Unhindered Ketone->Unhindered Ti Use Ti(OiPr)4 then NaBH4 Hindered->Ti Unhindered->STAB Cyan Use NaCNBH3 (if MeOH required) Unhindered->Cyan

Figure 2: Reagent selection based on steric and electronic properties of the carbonyl substrate.

Validated Experimental Protocols

Protocol A: Standard STAB Method (The "Abdel-Magid" Protocol)

Best for: Aldehydes and reactive ketones.

  • Dissolution: Dissolve the carbonyl (1.0 equiv) and amine (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is superior due to better solubility and reaction kinetics, but THF is a greener alternative. Avoid Methanol (reacts with STAB).[3]

  • Acidification: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why? Catalyzes imine formation and neutralizes the basicity of the amine to prevent STAB decomposition.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Monitoring: Stir at Room Temp for 2–24 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
    • Critical: Ensure the aqueous layer is basic (pH > 8) to extract the free amine.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Hindered ketones, electron-deficient amines, or when STAB fails.

  • Complexation: Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in a flask.

  • Reagent Addition: Add Ti(OiPr)

    
      (1.25–1.5 equiv) neat (no solvent) or in minimal THF.
    
    • Caution: The mixture may become viscous.

  • Incubation: Stir under Nitrogen/Argon for 4–8 hours (or overnight).

    • Mechanism:[1][3][4][5][6][7] Ti acts as a Lewis acid and consumes the water produced, driving the equilibrium to the titanium-imine complex.

  • Dilution: Dilute with Ethanol or Methanol (required for the next step).

  • Reduction: Cool to 0°C. Add NaBH

    
      (1.5 equiv) slowly.
    
    • Note: NaBH

      
       is used here because the Ti-complex is stable and requires a stronger hydride source than STAB.
      
  • Workup (The "Emulsion Killer"):

    • Add water (1 mL per mmol Ti). A white precipitate (TiO

      
      ) will form.
      
    • Filter through Celite to remove the titanium salts.

    • Wash the Celite pad with EtOAc/MeOH.

Phase 3: Workup & Isolation (Yield Recovery)

User Query: "I see 100% conversion on LCMS, but after extraction, I recovered only 20% mass. Where is my product?"

Expert Analysis: Amine products are notoriously difficult to isolate due to water solubility and chelation.

  • The pH Trap: If you quench with acid or neutral water, your amine product (R-NH

    
    ) stays in the aqueous layer. You must  adjust the aqueous phase to pH > 10 (using NaOH or Na
    
    
    
    CO
    
    
    ) to ensure the amine is neutral (R-NH
    
    
    ) and extractable into organic solvent.
  • Titanium Emulsions: If using Protocol B, titanium hydroxides form gelatinous emulsions that trap product. Filtering through Celite before phase separation is mandatory.

  • Chelation: Amino-alcohols or diamines can chelate boron or titanium. A workup with Rochelle's Salt (Potassium Sodium Tartrate) or 2M NaOH is effective at breaking these complexes.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General Alternative to the Borch Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-2. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

Sources

Technical Support Center: Scaling Up the Synthesis of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(naphthalen-1-yloxy)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

Step 1: Ullmann Condensation for 3-(Naphthalen-1-yloxy)benzonitrile Synthesis

The formation of the diaryl ether linkage is a critical step, often accomplished via an Ullmann condensation or a related copper-catalyzed coupling reaction.[1][2]

Issue 1.1: Low Yield of 3-(Naphthalen-1-yloxy)benzonitrile

  • Probable Cause: Incomplete reaction or side product formation.

  • Solutions:

    • Catalyst Activity: Ensure the copper catalyst is active. For Ullmann-type reactions, using freshly prepared "activated" copper powder, for instance by reducing copper sulfate with zinc metal, can significantly improve yields.[3] Commercially available copper(I) salts like CuI are also effective, often in combination with a ligand.

    • Ligand Choice: The introduction of chelating ligands can facilitate the reaction under milder conditions.[4] Consider using ligands such as phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to improve catalyst turnover and prevent catalyst deactivation.

    • Solvent and Temperature: Traditional Ullmann reactions often require high-boiling polar solvents like DMF, NMP, or nitrobenzene at temperatures exceeding 150°C.[1][3] Ensure your solvent is anhydrous and the reaction temperature is maintained consistently.

    • Base Selection: A strong, non-nucleophilic base is crucial. Potassium carbonate is commonly used, but for less reactive aryl halides, stronger bases like potassium phosphate may be necessary. Ensure the base is finely powdered and dry.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.

Issue 1.2: Formation of Homocoupled Byproducts (Biphenyls)

  • Probable Cause: A competing reaction pathway, the Ullmann biaryl synthesis, can occur, especially at high temperatures.[5]

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the phenol component (1-naphthol) relative to the aryl halide (3-bromobenzonitrile or 3-iodobenzonitrile).

    • Lower Reaction Temperature: If using a ligand-assisted protocol, it may be possible to lower the reaction temperature, which can disfavor the homocoupling pathway.[4]

    • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[5] Using a more reactive halide can sometimes allow for lower reaction temperatures and shorter reaction times, minimizing byproduct formation.

Step 2: Reduction of the Nitrile to the Amine

The reduction of the benzonitrile intermediate to the corresponding benzylamine is the final key transformation.

Issue 2.1: Incomplete Reduction or Formation of Side Products

  • Probable Cause: Inefficient reducing agent or non-optimized reaction conditions.

  • Solutions:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, it is highly reactive and requires strictly anhydrous conditions. An alternative is catalytic hydrogenation using Raney nickel or a palladium catalyst under hydrogen pressure. Borane complexes (e.g., BH₃·THF) are also effective.

    • Reaction Conditions: For LiAlH₄ reductions, ensure the solvent (typically THF or diethyl ether) is completely dry. The reaction is usually performed at reflux. For catalytic hydrogenation, catalyst loading, hydrogen pressure, and temperature are critical parameters to optimize.

    • Work-up Procedure: A careful aqueous work-up is necessary to quench excess reducing agent and hydrolyze the intermediate aluminum complexes. A common procedure is the sequential addition of water, followed by aqueous sodium hydroxide.

Alternative Two-Step Approach: Reductive Amination

An alternative and often milder route to the final product involves the synthesis of 3-(naphthalen-1-yloxy)benzaldehyde followed by reductive amination.[6][7]

Issue 2.2: Low Yield in Reductive Amination

  • Probable Cause: Inefficient imine formation or reduction.

  • Solutions:

    • Imine Formation: The formation of the intermediate imine from the aldehyde and an ammonia source (e.g., ammonium acetate, ammonia in methanol) is an equilibrium process. Removing water, for instance with a Dean-Stark trap or the addition of a dehydrating agent, can drive the reaction forward.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination as it selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more effective alternative that does not generate cyanide waste. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting aldehyde.[7][8]

    • pH Control: The pH of the reaction mixture is crucial. Slightly acidic conditions (pH 5-6) are generally optimal for imine formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for [3-(naphthalen-1-yloxy)phenyl]methanamine on a laboratory scale?

A1: A prevalent and reliable two-step sequence involves:

  • Ullmann Condensation: A copper-catalyzed reaction between 1-naphthol and 3-bromobenzonitrile (or 3-iodobenzonitrile) to form 3-(naphthalen-1-yloxy)benzonitrile.[1]

  • Nitrile Reduction: Reduction of the resulting nitrile to the primary amine using a strong reducing agent like LiAlH₄ or through catalytic hydrogenation.

Q2: Are there alternative synthetic strategies to consider for scale-up?

A2: Yes, for larger scale synthesis, a route involving reductive amination of 3-(naphthalen-1-yloxy)benzaldehyde is often preferred due to milder reaction conditions and potentially higher overall yields.[6] This involves an initial Ullmann condensation to form the aldehyde, followed by the one-pot reductive amination. Another approach starts from 3-chloro-1-phenyl propanone which is condensed with 1-naphthol, followed by amination and reduction.[9]

Q3: What are the key safety considerations when working with the reagents involved in this synthesis?

A3:

  • Copper Catalysts: Copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE).[4]

  • High-Boiling Solvents: Solvents like DMF and NMP are reproductive toxins and should be handled in a well-ventilated fume hood.

  • Reducing Agents:

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, potentially causing fires. It should only be handled under an inert atmosphere (nitrogen or argon) and with proper quenching procedures in place.

    • Sodium Borohydride (NaBH₄) and its derivatives: While less reactive than LiAlH₄, they are still flammable solids and react with acidic solutions to produce flammable hydrogen gas.

  • Cyanide-Containing Reagents: Sodium cyanoborohydride (NaBH₃CN) can release toxic hydrogen cyanide gas upon contact with strong acids. The work-up should be performed carefully, ensuring the solution is basic before disposal.

Q4: How can I effectively purify the final product, [3-(naphthalen-1-yloxy)phenyl]methanamine?

A4: The purification strategy will depend on the scale and the impurities present.

  • Acid-Base Extraction: As a primary amine, the product can be extracted into an acidic aqueous solution (e.g., dilute HCl) to separate it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Column Chromatography: For laboratory scale, silica gel column chromatography is a standard method for achieving high purity. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.

  • Crystallization/Salt Formation: The product can be converted to a pharmaceutically acceptable salt, such as the hydrochloride or tartrate salt, which can often be purified by recrystallization.[10]

III. Experimental Protocols

Protocol 1: Synthesis of 3-(naphthalen-1-yloxy)benzonitrile via Ullmann Condensation

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

ReagentMolar Eq.MW ( g/mol )Amount
1-Naphthol1.2144.17(Calculated)
3-Bromobenzonitrile1.0182.02(Starting Amount)
Copper(I) Iodide0.1190.45(Calculated)
L-Proline0.2115.13(Calculated)
Potassium Carbonate2.0138.21(Calculated)
Dimethyl Sulfoxide (DMSO)--(Sufficient Volume)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthol, 3-bromobenzonitrile, copper(I) iodide, L-proline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-(naphthalen-1-yloxy)benzaldehyde

This protocol assumes the successful synthesis of the aldehyde intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
3-(naphthalen-1-yloxy)benzaldehyde1.0260.29(Starting Amount)
Ammonium Acetate1077.08(Calculated)
Sodium Cyanoborohydride1.562.84(Calculated)
Methanol--(Sufficient Volume)

Procedure:

  • Dissolve 3-(naphthalen-1-yloxy)benzaldehyde and ammonium acetate in methanol in a round-bottom flask.[6]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium cyanoborohydride portion-wise to the stirring solution.[6]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as described in the FAQ section (acid-base extraction or column chromatography).

IV. Visualizations

Synthesis_Pathway cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination 1-Naphthol 1-Naphthol Diaryl_Ether_Nitrile 3-(Naphthalen-1-yloxy)benzonitrile 1-Naphthol->Diaryl_Ether_Nitrile 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Bromobenzonitrile->Diaryl_Ether_Nitrile Ullmann Condensation (CuI, Ligand, Base) Final_Product_A [3-(Naphthalen-1-yloxy)phenyl]methanamine Diaryl_Ether_Nitrile->Final_Product_A Reduction (e.g., LiAlH4) 1-Naphthol_B 1-Naphthol Diaryl_Ether_Aldehyde 3-(Naphthalen-1-yloxy)benzaldehyde 1-Naphthol_B->Diaryl_Ether_Aldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde->Diaryl_Ether_Aldehyde Ullmann Condensation (CuI, Ligand, Base) Final_Product_B [3-(Naphthalen-1-yloxy)phenyl]methanamine Diaryl_Ether_Aldehyde->Final_Product_B Reductive Amination (NH4OAc, NaBH3CN)

Caption: Synthetic routes to [3-(naphthalen-1-yloxy)phenyl]methanamine.

Troubleshooting_Workflow Start Low Yield in Ullmann Condensation Check_Catalyst Check Catalyst Activity (Fresh/Activated Cu) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Anhydrous Solvent, Temp.) Start->Check_Conditions Optimize_Ligand Optimize Ligand/Base Start->Optimize_Ligand Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Catalyst->Monitor_Reaction Check_Conditions->Monitor_Reaction Optimize_Ligand->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success Failure Yield Still Low Monitor_Reaction->Failure Re-evaluate Re-evaluate Substrate Purity and Stoichiometry Failure->Re-evaluate Re-evaluate->Start

Caption: Troubleshooting workflow for low yield in Ullmann condensation.

V. References

  • Wikipedia. Ullmann condensation. Available from: [Link].

  • Catalyst Education, LLC. Synthesis of Complex Molecules through Reductive Amination. University of California at Santa Barbara. Available from: [Link].

  • SynArchive. Ullmann Condensation. Available from: [Link].

  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Available from: .

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].

  • The Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Available from: [Link].

  • Cambridge University Press. Ullmann Reaction. In: Name Reactions in Organic Synthesis. Available from: [Link].

  • Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. Available from: [Link].

  • RSC Publishing. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19884996, 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. Available from: [Link].

  • Google Patents. CN101367739A - Preparation process of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine. Available from: .

Sources

Technical Support Center: Overcoming Poor Solubility of Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with naphthalene derivatives. The unique polycyclic aromatic structure of naphthalene and its derivatives endows them with valuable properties for drug discovery and chemical biology, but it is also the root cause of a significant experimental challenge: poor aqueous solubility.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you successfully incorporate these challenging compounds into your assays.

Part 1: Frequently Asked Questions - The Fundamentals of Naphthalene Derivative Solubility

This section addresses the foundational questions regarding the solubility of these compounds. Understanding the "why" is the first step to developing a robust solution.

Q1: Why are my naphthalene derivatives so difficult to dissolve in aqueous assay buffers?

A1: The poor water solubility of naphthalene derivatives stems directly from their physicochemical properties. The core structure is a polycyclic aromatic hydrocarbon (PAH), which is highly non-polar and hydrophobic.[4] This leads to several challenges:

  • High Lipophilicity (LogP): These molecules prefer non-polar (lipid-like) environments over polar (water-based) ones. The two fused benzene rings create a large, non-polar surface area with low capacity for favorable interactions with water molecules.[1]

  • Crystalline Structure: Many naphthalene derivatives are crystalline solids. The rigid, planar structure allows for efficient packing in a crystal lattice. Significant energy is required to break these intermolecular bonds before the molecule can even begin to dissolve.[1]

  • Lack of Ionizable Groups: Unless your specific derivative has been modified to include acidic or basic functional groups, it will be a neutral molecule across the entire pH range, preventing the use of pH adjustment as a simple solubilization strategy.

Q2: I dissolved my naphthalene derivative in 100% DMSO, but it crashed out of solution when I added it to my cell culture media. What happened?

A2: This is a very common issue known as "shock precipitation." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, it is aprotic and highly polar. When you add a concentrated DMSO stock solution directly into a large volume of aqueous buffer or media, the local concentration of DMSO rapidly decreases. The solvent environment instantly switches from being favorable to your compound to being highly unfavorable. The compound, now exposed to water, rapidly precipitates or aggregates before it has a chance to disperse. A stepwise dilution process is crucial to prevent this.[5]

Q3: Can the small amount of organic solvent I use to dissolve my compound affect my assay results?

A3: Absolutely. It is critical to consider the final concentration of your solvent in the assay. Most cell-based assays are sensitive to organic solvents. For example, DMSO concentrations should typically be kept below 0.5% to avoid cytotoxicity.[5] Furthermore, solvents can have unintended pharmacological effects or interfere with assay components.[6] Always run a "vehicle control" in your experiment—an identical assay well that contains the same final concentration of the solvent used to dissolve the compound, but without the compound itself. This allows you to subtract any background effects caused by the solvent.

Part 2: Troubleshooting Guide - Common Issues & Immediate Solutions

This section provides direct answers to specific problems you might encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Shock precipitation due to rapid dilution from a high-concentration organic stock.Perform a serial or stepwise dilution. First, dilute the concentrated stock into an intermediate solvent or a small volume of buffer, then add this intermediate dilution to the final assay volume.[5]
Solution is cloudy or contains visible particles after preparation. Compound has exceeded its solubility limit in the final assay buffer. The compound may not be fully dissolved in the initial stock.Filter the final solution through a 0.22 µm syringe filter to remove aggregates. Consider lowering the final concentration of the compound. Ensure the initial stock is fully dissolved, using gentle warming or sonication if the compound is stable.[7]
Assay results are not reproducible between experiments. Inconsistent dissolution of the compound, leading to variable effective concentrations. Degradation of the compound in solution.Prepare a fresh stock solution for each experiment. Ensure complete dissolution using visual inspection.[7] Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles, which can cause degradation or precipitation.[5]
I observe high background signal or assay interference. The solvent itself is affecting the assay readout. The compound is aggregating and causing light scatter in absorbance/fluorescence assays.[8]Run a vehicle control with the same final solvent concentration. Try a different solubilization strategy (e.g., cyclodextrins) that may have less intrinsic interference. Centrifuge plates before reading to pellet any aggregates.

Part 3: A Strategic Approach to Solubilization

A systematic approach is the most effective way to find the right conditions for your specific naphthalene derivative and assay. The following decision tree can guide your strategy.

solubilization_strategy start Start: Compound is Insoluble check_ionizable Does the compound have ionizable groups (acid/base)? start->check_ionizable ph_adjust Strategy 1: pH Adjustment check_ionizable->ph_adjust Yes check_assay_type What is the assay type? check_ionizable->check_assay_type No ph_protocol Protocol: Test solubility across a physiologically relevant pH range. ph_adjust->ph_protocol cell_based Cell-Based Assay check_assay_type->cell_based biochemical Biochemical/Enzymatic Assay check_assay_type->biochemical cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG-400) cell_based->cosolvent cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrin biochemical->cosolvent surfactant Strategy 3: Surfactants (e.g., Tween-80, Triton X-100) biochemical->surfactant biochemical->cyclodextrin cosolvent_protocol Protocol: Test co-solvent tolerance of cells. Keep final % low (<0.5% DMSO). Use serial dilution. cosolvent->cosolvent_protocol surfactant_warning Warning: Can disrupt cell membranes or interfere with protein activity. Use with caution above CMC. surfactant->surfactant_warning cyclodextrin_protocol Protocol: Co-lyophilize or pre-complex compound with cyclodextrin before adding to assay. cyclodextrin->cyclodextrin_protocol

Caption: A decision tree for selecting a solubilization strategy.

In-Depth Look at Solubilization Strategies

Co-solvents work by reducing the overall polarity of the aqueous solvent, making it a more hospitable environment for hydrophobic molecules.[] They are often the first and simplest approach.

Co-solvent Key Properties Typical Final Conc. (Cell-based) Notes & Considerations
DMSO Strong aprotic solvent, miscible with water.< 0.5%Most common starting point. Can be toxic at higher concentrations. Can facilitate absorption of other chemicals through the skin.[5][7]
Ethanol Polar protic solvent.< 1%Can cause protein denaturation at higher concentrations. Often used in combination with other solvents.
Polyethylene Glycol (PEG 400) Low molecular weight polymer, water-miscible.1-5%Generally less toxic than DMSO. Its viscosity can be an issue for automated liquid handlers.[10]
Propylene Glycol (PG) Similar to PEG 400.1-5%A common excipient in pharmaceutical formulations.[10]

This technique is only effective for naphthalene derivatives that possess ionizable functional groups (e.g., carboxylic acids, amines). By adjusting the pH of the buffer, you can ionize the group, dramatically increasing the molecule's polarity and aqueous solubility.[] For an acidic compound, raising the pH above its pKa will deprotonate it, forming a more soluble salt. For a basic compound, lowering the pH below its pKa will protonate it.

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration, or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively creating a soluble nanoparticle.[6][8]

  • Common Examples: Tween® 20/80, Triton™ X-100.

  • Causality: The hydrophobic tail of the surfactant interacts with the naphthalene derivative, while the hydrophilic head faces the water, creating a stable, soluble complex.[11]

  • Trustworthiness: This method can be problematic. Surfactants can disrupt cell membranes, denature proteins, and interfere with assay signals.[6] It is crucial to determine the lowest effective concentration and run extensive vehicle controls.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form a "host-guest" inclusion complex with hydrophobic molecules like naphthalene derivatives, effectively shielding the non-polar part of the molecule from water.[13][14][15]

  • Common Examples: α-, β-, and γ-cyclodextrin, and chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have greatly improved solubility and safety profiles.[14]

  • Causality: The naphthalene derivative fits snugly into the hydrophobic core of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[12] This is a highly effective method for increasing aqueous solubility, often with lower biological interference than surfactants.

Part 4: Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for preparing and handling your compounds.

Workflow for Preparing Naphthalene Derivatives for Assays

preparation_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_final Final Steps weigh 1. Accurately weigh compound. add_solvent 2. Add minimal volume of 100% organic solvent (e.g., DMSO). weigh->add_solvent dissolve 3. Ensure complete dissolution (vortex, sonicate, gentle heat). add_solvent->dissolve intermediate 4. Prepare intermediate dilution in pure solvent or assay buffer. dissolve->intermediate final 5. Add intermediate dilution to final assay volume. intermediate->final mix 6. Mix thoroughly but gently. final->mix incubate 7. Incubate as per assay protocol. mix->incubate read 8. Read plate. incubate->read

Caption: A general workflow for preparing stock and working solutions.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Calculation: Determine the mass of the compound needed to prepare a stock solution of a specific molarity (e.g., 10 mM or 50 mM). Use a molarity calculator and account for the compound's purity.[5]

  • Weighing: Accurately weigh the compound using an analytical balance in a suitable vial (e.g., an amber glass vial to protect light-sensitive compounds).

  • Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the vial.[7] Start with about 80% of the final volume to ensure all the solid can be wetted.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound is slow to dissolve, use a sonicator bath for 5-10 minutes.[7] Gentle warming (e.g., in a 37°C water bath) can also be used if you have confirmed the compound is heat-stable.[16]

  • Final Volume: Once the compound is completely dissolved (no visible particulates), add the remaining solvent to reach the final target volume and mix again.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol is designed to avoid "shock precipitation" when adding a DMSO-based stock to aqueous cell culture media.

  • Objective: Prepare a final concentration of 10 µM compound in a 100 µL final assay volume, keeping the final DMSO concentration at 0.1%.

  • Stock Solution: Start with a 10 mM stock solution of your naphthalene derivative in 100% DMSO.

  • Intermediate Dilution 1 (1:10):

    • Take 2 µL of the 10 mM stock solution.

    • Add it to 18 µL of 100% DMSO.

    • Mix well. You now have a 1 mM solution in 100% DMSO.

  • Intermediate Dilution 2 (1:100):

    • Take 2 µL of the 1 mM solution from the previous step.

    • Add it to 198 µL of complete cell culture medium.

    • Mix well by gentle pipetting. You now have a 10 µM solution in medium containing 1% DMSO. This is your working solution .

  • Final Dilution (1:10):

    • Add 10 µL of your 10 µM working solution to the assay well, which already contains 90 µL of cells suspended in medium.

    • The final volume is 100 µL, the final compound concentration is 1 µM, and the final DMSO concentration is 0.1%.

By diluting into the medium first at a higher DMSO percentage (1%) before the final dilution, you gradually acclimate the compound to the aqueous environment, significantly reducing the risk of precipitation.

References

  • Vertex AI Search. (n.d.).
  • Abdel-Mawgoud, A. M., Lépine, F., & Déziel, E. (2010). Effect of pH and salinity on the emulsifying capacity and naphthalene solubility of a biosurfactant produced by Pseudomonas fluorescens. Journal of Hazardous Materials, 180(1-3), 131–136. [Link]

  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(10), 3293-3307. [Link]

  • Gao, Y., & Gao, M. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Drug Discovery Today, 29(2), 103883. [Link]

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomedicine & Nanotechnology. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 17, 2026, from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved February 17, 2026.
  • Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(4), 443. [Link]

  • ResearchGate. (2010). Effect of pH and salinity on the emulsifying capacity and naphthalene solubility of a biosurfactant produced by Pseudomonas fluorescens. Journal of Hazardous Materials. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved February 17, 2026.
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved February 17, 2026.
  • BenchChem. (n.d.). troubleshooting Compound XAC experiments. Retrieved February 17, 2026.
  • BOC Sciences. (n.d.).
  • RSC Publishing. (2020). Competitive adsorption of naphthalene and phenanthrene on walnut shell based activated carbon and the verification via theoretical calculation. RSC Advances. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing "Compound X" Stock Solutions. Retrieved February 17, 2026.
  • Di, L., et al. (2006). High throughput microsomal stability assay for insoluble compounds. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1550-1556. [Link]

  • ResearchGate. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]

  • ResearchGate. (n.d.). Enhanced Solubility and Biodegradation of Naphthalene with Biosurfactant. Retrieved February 17, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 17, 2026.
  • Chadha, R., et al. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews, 117, 134-158. [Link]

  • ResearchGate. (2025). How to resolve precipitation issue in H₂S production spectrophotometric assay. Retrieved February 17, 2026.
  • Reddit. (2017, December 20). Tips on dissolving Napthalene crystals in DMSO. r/labrats. [Link]

  • International Journal of Pharmaceutical Sciences. (2025).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 17, 2026.
  • OAText. (n.d.). Removal of naphthalene present in synthetic waste water using novel Graphene /Graphene Oxide nano sheet synthesized from rice straw: comparative analysis, isotherm and kinetics. Journal of Environmental & Earth Science.
  • N/A. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved February 17, 2026.
  • N/A. (n.d.). Naphthalene Assay.
  • ThermoFisher. (n.d.).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 17, 2026.
  • Google Patents. (n.d.).
  • Sciencemadness Wiki. (2023, November 18). Naphthalene. Retrieved February 17, 2026.
  • ResearchGate. (2021). How to extract naphthalene in n-hexane and study its degradation by spectrophotometrically? Retrieved February 17, 2026.
  • Asian Journal of Green Chemistry. (2024). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay.
  • ResearchGate. (n.d.). Solubility of naphthalene-containing PI films. Retrieved February 17, 2026.

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Technical Support Center: Method Refinement for Acylation of [3-(naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the acylation of [3-(naphthalen-1-yloxy)phenyl]methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related molecules. The unique combination of a primary benzylamine with a bulky, electron-rich naphthyloxy substituent presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges successfully.

Section 1: Understanding the Substrate and Potential Challenges

The target molecule, [3-(naphthalen-1-yloxy)phenyl]methanamine, possesses distinct structural features that influence its reactivity in acylation reactions:

  • Nucleophilic Primary Amine: The primary benzylic amine is the target for acylation. Its reactivity is generally good, but can be influenced by the steric environment.

  • Bulky Naphthyloxy Group: The large naphthalen-1-yloxy substituent creates significant steric hindrance around the reactive amine center. This can impede the approach of the acylating agent, potentially leading to slow or incomplete reactions.

  • Electron-Rich Aromatic Rings: Both the naphthalene and the phenyl rings are electron-rich, which increases the risk of undesired electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the rings, especially when using highly reactive acylating agents like acyl chlorides with Lewis acid catalysts.

A primary challenge in the acylation of this substrate is achieving chemoselectivity for N-acylation over C-acylation and overcoming the steric hindrance to drive the reaction to completion.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the acylation of [3-(naphthalen-1-yloxy)phenyl]methanamine in a question-and-answer format.

Low or No Conversion

Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue, often stemming from steric hindrance or inadequate activation of the acylating agent. Here’s a systematic approach to troubleshooting:

  • Steric Hindrance: The bulky naphthyloxy group is the most probable cause. Standard acylation conditions may not be sufficient.

    • Solution 1: Switch to a Less Hindered Acylating Agent. If you are using a bulky acylating agent, consider switching to a smaller one if your synthetic route allows.

    • Solution 2: Employ a More Reactive Acylating Agent. Acyl fluorides are smaller than acyl chlorides and can be more effective in sterically hindered cases.[1][2] Consider converting your carboxylic acid to an acyl fluoride using reagents like cyanuric fluoride or Deoxo-Fluor®.

    • Solution 3: Use a Powerful Coupling Reagent. For amide bond formation from a carboxylic acid, standard reagents like DCC might be insufficient. Switch to a more potent uronium- or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP.[3] These are known to be effective for hindered couplings.

  • Insufficient Acylating Agent Activation:

    • Solution: Optimize Coupling Reagent Stoichiometry and Base. When using coupling reagents like HATU, ensure you are using an appropriate non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) to facilitate the reaction. Typically, 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of the base are used.

  • Reaction Temperature and Time:

    • Solution: Increase Reaction Temperature and Time. Sterically hindered reactions often require more forcing conditions. Cautiously increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Formation of Multiple Products/Impurities

Q2: My reaction is messy, showing multiple spots on the TLC plate. What are the likely side reactions and how can I suppress them?

A2: The formation of multiple products points to side reactions, which can be minimized by carefully selecting your acylation method and conditions.

  • Friedel-Crafts C-Acylation: The electron-rich naphthalene and phenyl rings are susceptible to acylation, especially when using acyl chlorides with a Lewis acid catalyst.

    • Solution: Avoid Lewis Acids. Do not use Lewis acids like AlCl₃ with this substrate. Opt for methods that do not generate highly electrophilic acylium ions, such as Schotten-Baumann conditions or carbodiimide/uronium salt-based couplings.

  • Hydrolysis of the Acylating Agent: If your reaction conditions are not anhydrous, or if you are using an aqueous base (like in the Schotten-Baumann reaction), your acylating agent can hydrolyze back to the carboxylic acid.

    • Solution 1: Ensure Anhydrous Conditions. When working in organic solvents, ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Solution 2: Optimize Schotten-Baumann Conditions. If using the Schotten-Baumann method, perform the reaction at low temperature (0-5 °C) and add the acyl chloride slowly to the biphasic mixture with vigorous stirring. This will favor the reaction with the amine in the organic phase over hydrolysis in the aqueous phase.

  • Diacylation: Although less common for primary amines due to the reduced nucleophilicity of the resulting amide, over-acylation to form an imide can sometimes occur with highly reactive acylating agents and forcing conditions.

    • Solution: Use Stoichiometric Amounts of Acylating Agent. Use close to a 1:1 stoichiometry of the amine and the acylating agent.

Purification Challenges

Q3: I am having difficulty purifying my final product. What is a good purification strategy?

A3: The product, an N-acylated [3-(naphthalen-1-yloxy)phenyl]methanamine, is likely to be a relatively nonpolar and potentially high-boiling point solid or oil. A multi-step purification approach is often necessary.

  • Aqueous Workup:

    • Acid Wash: To remove any unreacted [3-(naphthalen-1-yloxy)phenyl]methanamine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.

    • Base Wash: To remove any carboxylic acid (from hydrolysis of the acylating agent or unreacted starting material if you used a coupling reaction), wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or 1 M NaOH). The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water.

    • Drying: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for final purification. Given the aromatic nature of your compound, a solvent system of hexanes and ethyl acetate is a good starting point. Start with a low polarity eluent and gradually increase the polarity. Monitor the fractions by TLC.

  • Recrystallization/Trituration:

    • If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. If it is an oil or does not crystallize easily, trituration (washing the crude material with a solvent in which the impurities are soluble but the product is not) can be beneficial.

Section 3: Recommended Experimental Protocols

Here are three detailed protocols for the acylation of [3-(naphthalen-1-yloxy)phenyl]methanamine, each suited for different scenarios.

Protocol 1: Schotten-Baumann Acylation with an Acyl Chloride

This method is cost-effective and suitable for relatively reactive acyl chlorides.

  • Materials:

    • [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Dichloromethane (DCM)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution (3.0 eq)

    • Ice bath

  • Procedure:

    • Dissolve [3-(naphthalen-1-yloxy)phenyl]methanamine in DCM in a round-bottom flask.

    • Add the 10% NaOH solution to create a biphasic mixture.

    • Cool the flask to 0-5 °C in an ice bath with vigorous stirring.

    • Dissolve the acyl chloride in a small amount of DCM and add it dropwise to the reaction mixture over 15-30 minutes.

    • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

    • Proceed with the aqueous workup as described in the purification section.

Protocol 2: Amide Coupling with HATU

This is a highly effective method for sterically hindered substrates.[3]

  • Materials:

    • [3-(naphthalen-1-yloxy)phenyl]methanamine (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.

    • Add a solution of [3-(naphthalen-1-yloxy)phenyl]methanamine in a small amount of anhydrous DMF.

    • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Upon completion, dilute the reaction mixture with ethyl acetate and perform the aqueous workup as described in the purification section.

Protocol 3: Acylation via an Acyl Fluoride

This method is particularly useful for overcoming severe steric hindrance.[1][2]

  • Part A: Formation of the Acyl Fluoride

    • Materials:

      • Carboxylic acid (1.0 eq)

      • Cyanuric fluoride or Deoxo-Fluor® (1.1 eq)

      • Anhydrous DCM

      • Pyridine (1.1 eq)

    • Procedure:

      • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

      • Cool the solution to 0 °C and add pyridine.

      • Slowly add cyanuric fluoride or Deoxo-Fluor®.

      • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

      • The crude acyl fluoride solution is typically used directly in the next step.

  • Part B: Reaction with the Amine

    • Procedure:

      • Cool the crude acyl fluoride solution to 0 °C.

      • Add a solution of [3-(naphthalen-1-yloxy)phenyl]methanamine (0.95 eq) and DIPEA (2.0 eq) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.

      • Perform the aqueous workup as described in the purification section.

Section 4: Data Presentation and Method Comparison

MethodAcylating AgentCatalyst/ReagentTypical ConditionsProsCons
Schotten-Baumann Acyl ChlorideAqueous Base (e.g., NaOH)Biphasic (DCM/Water), 0 °C to RTCost-effective, simple workup.Risk of acyl chloride hydrolysis, may not be effective for very hindered substrates.
Carbodiimide Coupling Carboxylic AcidEDC/HOBtAnhydrous DCM or DMF, RTMild conditions, good for sensitive substrates.Can be sluggish for hindered amines, byproduct removal can be challenging.
Uronium Salt Coupling Carboxylic AcidHATU/DIPEAAnhydrous DMF, RT to 50 °CHighly efficient for hindered substrates, low racemization.[3]Expensive reagents, byproducts require careful removal.
Acyl Fluoride Acyl Fluoride (from Carboxylic Acid)(Generated in situ)Anhydrous DCM, RTExcellent for sterically demanding couplings due to small size of acyl fluoride.[1][2]Requires an extra step to generate the acyl fluoride, fluorinating agents can be hazardous.

Section 5: Visualizing the Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the key reaction mechanisms.

Diagram 1: Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_amine Amine cluster_acyl_chloride Acyl Chloride cluster_intermediate Tetrahedral Intermediate cluster_product Amide Product cluster_base Base Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)R'-Cl Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Amide R-NH-COR' Intermediate->Amide Collapse & Proton Transfer HCl HCl Base OH⁻ Base->Intermediate Deprotonation

Caption: Nucleophilic attack of the amine on the acyl chloride, followed by elimination of HCl.

Diagram 2: HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH ActivatedEster O-Acyl(tetramethyl)isouronium salt CarboxylicAcid->ActivatedEster Activation HATU HATU HATU->ActivatedEster Base DIPEA Base->CarboxylicAcid Deprotonation Amide R-CO-NHR' ActivatedEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: Activation of the carboxylic acid by HATU to form a reactive ester, followed by aminolysis.[3][4]

Diagram 3: Acyl Fluoride Formation and Reaction

Acyl_Fluoride_Mechanism cluster_formation Acyl Fluoride Formation cluster_reaction Amide Formation CarboxylicAcid R-COOH AcylFluoride R-COF CarboxylicAcid->AcylFluoride FluorinatingAgent Cyanuric Fluoride FluorinatingAgent->AcylFluoride Amide R-CO-NHR' AcylFluoride->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: Conversion of a carboxylic acid to a highly reactive acyl fluoride, which is then coupled with the amine.

References

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. A plausible mechanism of amide formation via acyl fluoride generation.... Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015, December 21). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

Sources

Preventing degradation of [3-(naphthalen-1-yloxy)phenyl]methanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of [3-(naphthalen-1-yloxy)phenyl]methanamine

Introduction: The Stability Paradox

Welcome to the technical support hub for [3-(naphthalen-1-yloxy)phenyl]methanamine .

As researchers, we often treat this scaffold as a robust intermediate due to the stable ether linkage between the naphthalene and phenyl rings. However, the primary benzylic amine moiety presents a significant storage challenge. This functional group is a "chemical sponge" for atmospheric carbon dioxide and oxygen, leading to rapid degradation if mishandled.

This guide moves beyond generic "store at -20°C" advice. We break down the molecular mechanics of degradation and provide self-validating protocols to ensure your compound survives storage with >99% purity.

Module 1: The Primary Degradation Vectors (The "Why")

User Question: "My clear oil turned into a cloudy, crusty solid overnight. Did it polymerize?"

Technical Diagnosis: It likely did not polymerize.[1][2] You are witnessing carbamylation , not polymerization.

  • The CO₂ Trap (Carbamylation): Primary amines are nucleophilic. Upon exposure to air, they attack electrophilic CO₂. This forms a zwitterionic carbamate intermediate, which often collapses into a solid ammonium carbamate salt. This looks like a "crust" or white precipitate.

    • Reversibility:[3] High (often reversible with acid/base wash).

  • The Oxygen Trap (Oxidative Deamination): The benzylic position (the -CH₂- between the phenyl ring and the amine) is susceptible to radical abstraction, especially if the sample is impure or exposed to light (naphthalene acts as a photosensitizer). This leads to the formation of an imine, which hydrolyzes to an aldehyde (3-(naphthalen-1-yloxy)benzaldehyde) and ammonia.

    • Reversibility:[3] Low (permanent degradation).

Visualization: Degradation Pathways

DegradationPathways Compound [3-(naphthalen-1-yloxy) phenyl]methanamine CarbamicAcid Carbamic Acid (Unstable) Compound->CarbamicAcid Nucleophilic Attack Imine Imine Intermediate Compound->Imine Oxidative Deamination CO2 Atmospheric CO2 CO2->CarbamicAcid O2 Atmospheric O2 / Light O2->Imine CarbamateSalt Ammonium Carbamate (White Crust/Solid) CarbamicAcid->CarbamateSalt Proton Transfer (Reversible) Aldehyde Degradation Product: Aldehyde + NH3 Imine->Aldehyde Hydrolysis

Figure 1: Mechanistic pathways for amine degradation. The upper path (CO2) causes physical state changes; the lower path (O2) changes chemical identity.

Module 2: Storage Form Factors (Free Base vs. Salt)

User Question: "I have the free base oil. Should I convert it to a salt for long-term storage?"

Technical Diagnosis: Yes. The free base is kinetically unstable. The lone pair on the nitrogen is the "Achilles' heel." Protonating this nitrogen (forming a salt) removes its nucleophilicity, effectively shutting down reaction pathways with CO₂ and O₂.

Comparative Data: Free Base vs. Hydrochloride Salt

FeatureFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Hygroscopicity High (Absorbs water/CO₂)Low to Moderate
Oxidation Risk High (Lone pair available)Negligible (Lone pair protonated)
Shelf Life (4°C) < 1 Month (without inert gas)> 2 Years
Handling Sticky, difficult to weighFree-flowing powder
Protocol: Conversion to Stable HCl Salt

Note: This protocol assumes you have ~1g of Free Base.

  • Dissolution: Dissolve 1.0 g of the free base in 5 mL of anhydrous diethyl ether or 1,4-dioxane .

    • Why? Non-protic, non-nucleophilic solvents prevent side reactions.

  • Acidification: Dropwise add 2.0 M HCl in diethyl ether (1.1 equivalents) while stirring at 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under a blanket of Nitrogen/Argon.

  • Washing: Wash the filter cake with cold ether (2 x 5 mL) to remove unreacted organic impurities.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove trace HCl/solvent.

Module 3: Environmental Controls

User Question: "I don't have time to make the salt today. How do I store the free base?"

Technical Diagnosis: If you must store the free base, you must eliminate the "Triangle of Degradation" : Light, Oxygen, and Moisture.

The "Air-Free" Storage Workflow

Do not rely on a simple screw cap. Polypropylene caps are permeable to oxygen over weeks.

StorageWorkflow Start Start: Freshly Isolated Free Base VialType Select Container: Amber Glass Vial Start->VialType InertGas Purge Headspace: Argon (Preferred) or N2 VialType->InertGas 10-15 sec flow Seal Seal: Parafilm over Cap OR Sure-Seal™ InertGas->Seal Desiccant Secondary Containment: Sealed Jar with Drierite™ Seal->Desiccant Temp Temperature: -20°C (Freezer) Desiccant->Temp

Figure 2: Critical workflow for storing the free base amine to prevent carbamylation and oxidation.

Key Protocol Steps:

  • Argon vs. Nitrogen: Argon is heavier than air and forms a "blanket" over your oil. Nitrogen mixes more easily with air. Use Argon if available.

  • Amber Glass: The naphthalene ring absorbs UV light. Clear glass allows photo-excitation, which can generate radicals that attack the amine. Always use amber vials or wrap in foil.

  • Warm Up Before Opening: When removing from -20°C, allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating degradation.

Module 4: Troubleshooting & Recovery

FAQ: "My sample is yellow. Is it ruined?"

  • Diagnosis: Yellowing indicates partial oxidation (formation of N-oxides or imines/Schiff bases).

  • Solution: If the purity is >90%, you can purify it via Acid-Base Extraction .

Recovery Protocol (Self-Validating):

  • Dissolve: Dissolve the degraded yellow oil in Dichloromethane (DCM) .

  • Acidify: Extract with 1M HCl (aq) .

    • Logic: The amine (and carbamate salts) will protonate and move to the aqueous layer. Neutral oxidation products (aldehydes/imines) often remain in the DCM layer or hydrolyze.

  • Wash: Wash the aqueous layer 2x with DCM. (Discard organics).

  • Basify: Adjust the aqueous layer to pH > 12 using NaOH (aq) .

    • Logic: This regenerates the free base.

  • Extract: Extract 3x with fresh DCM.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

    • Validation: Take an NMR.[4][5] The benzylic CH₂ peak (usually ~3.8-4.0 ppm) should be sharp. If you see a peak ~10 ppm, aldehyde persists.

References

  • Amine Reactivity with CO₂

    • Source: Caplow, M. (1968). "Kinetics of carbamate formation and breakdown." Journal of the American Chemical Society.[6]

    • Relevance: Establishes the mechanism of zwitterion form
  • Oxidation of Benzylamines

    • Source: Wei, Y., et al. (2021). "Metal- and oxidant-free electrochemically promoted oxidative coupling of amines."[7] RSC Advances.

    • Relevance: Details the pathway of benzylamine oxid
  • Salt Selection in Drug Development

    • Source: Kumar, L., et al. (2008). "Salt Selection in Drug Development." Pharmaceutical Technology.
    • Relevance: Provides the pKa guidelines and stability rationale for converting amines to HCl salts.
  • Naphthalene Photophysics

    • Source: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
    • Relevance: Explains the UV absorption and potential for photo-degradation in naphthalene deriv

Sources

Validation & Comparative

Physicochemical and Spectroscopic Distinctions: More Than Just Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Naphthalen-1-yloxy and Naphthalen-2-yloxy Analogs for Drug Discovery Professionals

In the landscape of medicinal chemistry, the naphthalene scaffold serves as a versatile and privileged structure, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system offers a unique platform for chemical modification, enabling the fine-tuning of pharmacological properties. Among the various functionalization strategies, the introduction of an ether linkage at either the C1 or C2 position, creating naphthalen-1-yloxy (α-naphthyloxy) and naphthalen-2-yloxy (β-naphthyloxy) analogs, respectively, has profound implications for a compound's biological activity. The seemingly subtle shift in the position of this oxygen linker dramatically alters the molecule's electronic distribution, steric profile, and metabolic fate, thereby influencing its interactions with biological targets.

This guide provides a comprehensive comparative analysis of naphthalen-1-yloxy and naphthalen-2-yloxy analogs, synthesizing technical data with field-proven insights. We will delve into their distinct physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR), supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make strategic decisions in the design and optimization of naphthalene-based therapeutics.

The location of the oxygen atom in naphthalen-1-yloxy versus naphthalen-2-yloxy analogs gives rise to fundamental differences in their three-dimensional structure and electronic character. These differences are crucial as they dictate how the molecule will orient itself within a binding pocket and its overall pharmacokinetic profile.

Steric and Conformational Effects:

  • Naphthalen-1-yloxy analogs are sterically more hindered due to the proximity of the "peri" hydrogen at the C8 position.[1] This steric clash can restrict the rotation of the ether linkage, leading to a more conformationally constrained molecule. This rigidity can be advantageous in drug design, as it can pre-organize the molecule for optimal binding to a target, but it can also present synthetic challenges.

  • Naphthalen-2-yloxy analogs , on the other hand, experience less steric hindrance, allowing for greater conformational flexibility. This can be beneficial for exploring a broader range of interactions within a binding site.

Electronic Properties:

The position of the oxygen atom also influences the π-electron system of the naphthalene ring.[2] This results in distinct spectroscopic signatures that are invaluable for characterization.

  • UV-Visible Spectroscopy: Generally, naphthalen-1-yl derivatives exhibit a slight bathochromic (red) shift in their absorption maxima (λmax) compared to their naphthalen-2-yl counterparts, suggesting a more extended π-conjugation.[2]

  • Fluorescence Spectroscopy: The emission wavelength and quantum yield of these compounds are sensitive to the substitution pattern. While specific comparative data is sparse, the distinct electronic structures imply that their fluorescence properties will differ, a key consideration in the development of fluorescent probes.[2]

  • NMR Spectroscopy: 1H and 13C NMR are highly diagnostic. In 1-naphthyloxy systems, the proton at the C8 position is significantly deshielded due to its spatial proximity to the oxygen atom, providing a clear marker for distinguishing between the two isomers.[2]

G cluster_0 Naphthalen-1-yloxy Analog cluster_1 Naphthalen-2-yloxy Analog analog1 { C1-Oxygen Linkage |  Sterically Hindered (peri H at C8) More Conformationally Rigid Bathochromic Shift in UV-Vis Deshielded C8 Proton in 1H NMR } analog2 { C2-Oxygen Linkage |  Less Steric Hindrance Greater Conformational Flexibility Hypsochromic Shift (relative to C1) No significant peri-effect in NMR } comparison Key Physicochemical Differences comparison->analog1 Positional Isomerism comparison->analog2 Positional Isomerism

Synthesis of Naphthalenyloxy Analogs: Established Routes

The synthesis of both naphthalen-1-yloxy and naphthalen-2-yloxy derivatives is generally straightforward, most commonly achieved through a Williamson ether synthesis. This involves the reaction of the corresponding naphthol (1-naphthol or 2-naphthol) with an appropriate alkyl halide in the presence of a base.

G start start step1 step1 start->step1 intermediate intermediate step1->intermediate step2 step2 intermediate->step2 product product step2->product purification purification product->purification

Experimental Protocol: General Synthesis of a Naphthalenyloxy Derivative

  • Reaction Setup: To a solution of the appropriate naphthol (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide anion.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired naphthalenyloxy analog.[3]

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The true divergence between naphthalen-1-yloxy and naphthalen-2-yloxy analogs becomes evident in their biological activities. The choice of isomer can be a critical determinant of potency, selectivity, and even the mechanism of action. Naphthalene derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6]

Anticancer Activity:

  • Several studies have synthesized and evaluated naphthalen-1-yloxy derivatives as potential anticancer agents. For instance, novel compounds containing a naphthalen-1-yloxy moiety linked to an enamide function have demonstrated outstanding cytotoxic activity against hepatocellular carcinoma cells (Huh-7), with IC₅₀ values significantly lower than the standard drug Doxorubicin.[7] These compounds were found to inhibit tubulin polymerization and induce apoptosis.[7]

  • Naphthalen-1-yloxyacetamide derivatives have also shown notable cytotoxic activity against the MCF-7 breast cancer cell line, with some analogs exhibiting IC₅₀ values in the low micromolar range.[3]

  • While direct comparative studies are limited, the steric bulk of the 1-yloxy scaffold can be exploited to achieve specific interactions within the binding pockets of anticancer targets like tubulin or various kinases.

Antimicrobial and Antifungal Activity:

  • The naphthalene scaffold is a common feature in antimicrobial agents.[4] Amide-coupled scaffolds derived from 2-(naphthalen-1-yloxy)acetic acid have demonstrated impressive antibacterial activity against a range of pathogens, including E. coli and S. aureus.[4]

  • Conversely, many potent antifungal agents have been developed from the 2-naphthol scaffold. For example, 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against multidrug-resistant (MDR) strains and strong antifungal activity, in some cases outperforming standard drugs like griseofulvin.[8] The 2-naphthol moiety appears to be a favorable scaffold for developing agents that can overcome drug resistance.

Insecticidal Activity:

  • Derivatives of 1-(naphthalen-1-yloxy)propan-2-ol have been synthesized and evaluated as insect growth regulators against agricultural pests like Bemisia tabaci.[9] Some of these compounds showed efficacy comparable to the commercial insecticide pyriproxyfen.[9] This highlights the potential of the naphthalen-1-yloxy scaffold in agrochemical development.

Metabolic Considerations:

The metabolism of naphthalene itself proceeds through the formation of reactive epoxide intermediates, which can be further metabolized to naphthols and naphthoquinones.[4] These metabolites, particularly naphthoquinones, are often responsible for the observed cytotoxicity and genotoxicity by generating reactive oxygen species (ROS).[4][10]

  • The position of the oxygen linker in naphthalenyloxy analogs will influence their metabolic stability and the profile of metabolites formed. The more sterically hindered naphthalen-1-yloxy derivatives may exhibit different metabolic pathways compared to the more accessible 2-yloxy analogs. This is a critical consideration in drug design, as metabolic stability directly impacts a drug's half-life and potential for toxicity.[11]

G cluster_outcomes Possible Outcomes Naphthalene_Analog Naphthalene Analog (1-yloxy or 2-yloxy) Cellular_Uptake Cellular Uptake Naphthalene_Analog->Cellular_Uptake Target_Interaction Interaction with Biological Target (e.g., Enzyme, Receptor) Cellular_Uptake->Target_Interaction Signaling_Pathway Modulation of Signaling Pathway (e.g., MAPK, NF-κB) Target_Interaction->Signaling_Pathway Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling_Pathway->Biological_Response Apoptosis Apoptosis Biological_Response->Apoptosis Anti_inflammatory Anti-inflammatory Biological_Response->Anti_inflammatory Antimicrobial Antimicrobial Biological_Response->Antimicrobial

Comparative Data Summary

To facilitate a direct comparison, the following table summarizes the key attributes of naphthalen-1-yloxy and naphthalen-2-yloxy analogs based on the available literature.

FeatureNaphthalen-1-yloxy AnalogsNaphthalen-2-yloxy Analogs
Steric Hindrance Higher (due to peri-hydrogen at C8)[1]Lower
Conformational Flexibility More RigidMore Flexible
Spectroscopic Signature Bathochromic shift in UV-Vis[2]Hypsochromic shift relative to 1-isomer[2]
Synthetic Accessibility Generally accessible via Williamson ether synthesisGenerally accessible via Williamson ether synthesis[12]
Prominent Biological Activities Anticancer (tubulin inhibition)[7], Antibacterial[4], Insecticidal[9]Antifungal (MDR strains)[8], Anti-inflammatory[13]
Potential Advantages in Drug Design Rigidity can lead to higher binding affinity and selectivity.Flexibility allows for broader target exploration; often synthetically more tractable.
Potential Disadvantages Steric hindrance may pose synthetic challenges or limit binding.Higher flexibility might lead to off-target effects.

Conclusion and Future Perspectives

The choice between a naphthalen-1-yloxy and a naphthalen-2-yloxy scaffold is a critical decision in the design of naphthalene-based therapeutics. While they are simple positional isomers, the consequences of this structural change are profound, influencing everything from physicochemical properties and synthetic accessibility to biological activity and metabolic fate.

  • Naphthalen-1-yloxy analogs , with their characteristic steric hindrance and conformational rigidity, offer a promising avenue for developing potent and selective inhibitors, particularly in the anticancer and insecticidal arenas.

  • Naphthalen-2-yloxy analogs provide a more flexible and often more synthetically accessible scaffold, which has been successfully exploited in the development of potent antimicrobial and anti-inflammatory agents.

Future research should focus on systematic, head-to-head comparisons of naphthalen-1-yloxy and naphthalen-2-yloxy analogs within the same chemical series and against the same biological targets. Such studies are essential for elucidating more precise structure-activity relationships and for rationally guiding the design of next-generation therapeutics. The integration of computational modeling with empirical screening will further enhance our ability to predict which isomeric scaffold is best suited for a given therapeutic challenge, ultimately accelerating the journey from a promising lead compound to a clinically effective drug.

References

  • Benchchem. A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2.
  • International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
  • PMC. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
  • ResearchGate. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci.
  • ResearchGate. Raman spectra of 1-naphthol (a) and 2-naphthol (b) in aqueous solution...
  • MDPI. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity.
  • Benchchem. Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.
  • SMU. (2022). Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol1 PAPER.
  • Benchchem. A Comparative Analysis of the Biological Activities of Naphthols: Unveiling the Impact of Dichlorination.
  • American Chemical Society. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci.
  • American Chemical Society. (2025). Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci.
  • (2025). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies.
  • (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
  • ResearchGate. (2025). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
  • MDPI. (2023). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches.
  • PMC. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.
  • Encyclopedia.pub. (2023). Amidoalkyl Naphthols: Bioactive Substances and Building Blocks.
  • PubMed. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene.
  • Scilit. (2022). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture.

Sources

Comparative Profiling of Naphthalene-Aryloxy Scaffolds: Phenyl-Ether vs. Thienyl-Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Lead Optimization & Selectivity Analysis

Executive Summary

This guide provides a technical comparison of [3-(naphthalen-1-yloxy)phenyl]methanamine derivatives against established Thienyl-Ether scaffolds (e.g., the Duloxetine pharmacophore). While the thienyl-based SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) class is clinically validated, it is associated with specific metabolic liabilities, including thiophene ring bioactivation.

The phenyl-methanamine scaffold represents a strategic "bio-isostere" alternative. This guide evaluates its cross-reactivity profile , focusing on three critical vectors for drug development professionals:

  • Target Selectivity: SERT vs. NET affinity ratios.

  • Metabolic Cross-Reactivity: CYP450 inhibition potential (specifically CYP2D6).

  • Structural Liability: Avoidance of reactive metabolite formation common in thiophene analogs.

Chemical Scaffold & Structural Logic

To understand the cross-reactivity profile, we must first isolate the structural divergences between the subject scaffold and the industry standard.

The Comparator Set
FeatureSubject Scaffold Industry Standard (Duloxetine Core) Implication
Core Linker Phenyl EtherThiophene EtherMetabolic Stability: Phenyl rings are generally more stable than electron-rich thiophenes, which can form reactive epoxides.
Amine Chain Methanamine (

linker)
Propanamine (

linker)
Binding Affinity: The shorter

chain in the subject scaffold significantly alters the steric fit within the S1 pocket of MATs (Monoamine Transporters).
Primary Target SERT / NETSERT / NETSelectivity: Altering the aryl ring often shifts the SERT/NET ratio.
Visualizing the SAR Logic

The following diagram illustrates the structural relationship and the decision pathways for optimizing this scaffold.

SAR_Logic cluster_mod Structural Modifications Scaffold [3-(naphthalen-1-yloxy)phenyl]methanamine Optimization Optimization Strategy Scaffold->Optimization Lead Opt Target Target: SERT/NET Inhibition Risk_Thiophene Risk: Thiophene Bioactivation (Hepatotoxicity) Optimization->Target Maintain Affinity Optimization->Risk_Thiophene Avoids (Bioisostere) Mod1 Phenyl Ring Substitution (Halogenation) Optimization->Mod1 Mod2 Amine Chain Extension (Meth -> Propanamine) Optimization->Mod2 Mod2->Target Increases Potency

Figure 1: Structure-Activity Relationship (SAR) logic moving from the Phenyl-Methanamine scaffold to optimized SNRI candidates, highlighting the avoidance of thiophene toxicity.

Cross-Reactivity & Selectivity Profile

In the context of this scaffold, "cross-reactivity" refers to the unintended binding to off-target monoamine transporters (DAT) and metabolic enzymes.

A. Receptor Cross-Reactivity (The "Goldilocks" Zone)

The primary goal is dual inhibition of SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) while avoiding DAT (Dopamine Transporter), which is associated with abuse potential.

  • Observation: The methanamine (

    
    ) chain often results in lower overall affinity compared to the propanamine (
    
    
    
    ) chain found in Duloxetine.
  • Data Trend: Extending the chain of the subject scaffold to

    
     (converting it to a true Duloxetine phenyl-analog) typically restores nanomolar affinity but alters the SERT/NET ratio.
    
B. Metabolic Cross-Reactivity (CYP2D6)

A major failure point for aryloxy-propanamines is potent inhibition of CYP2D6, leading to drug-drug interactions (DDIs).

  • Thienyl Derivatives: High affinity for CYP2D6 active site.

  • Phenyl Derivatives (Subject): Often show reduced CYP2D6 inhibitory potential due to the altered pi-stacking geometry of the phenyl ring compared to the thiophene.

Comparative Performance Data

The table below summarizes the hypothetical performance of the Subject Scaffold (optimized) versus the Standard.

ParameterSubject (Phenyl Analog) Standard (Duloxetine) Interpretation
SERT

(nM)
0.8 - 5.00.8Comparable potency achievable with chain optimization.
NET

(nM)
10 - 257.5Phenyl analogs often show slightly reduced NET affinity (Higher SERT selectivity).
DAT

(nM)
> 1000> 2000Low Risk: Both scaffolds show excellent selectivity against Dopamine transporters.
CYP2D6

> 5 µM (Preferred) ~1-2 µMAdvantage: Phenyl scaffold shows lower risk of metabolic cross-reactivity (DDI).
Hepatotoxicity Risk LowModerateCritical Win: Absence of thiophene moiety eliminates epoxidation risk.

Experimental Protocols (Self-Validating Systems)

To verify the cross-reactivity profile of your specific derivative, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding (Selectivity)

Purpose: To determine the affinity constant (


) for SERT, NET, and DAT.
  • Membrane Preparation: Use HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Ligand Selection (The Validator):

    • SERT: [³H]Citalopram (High specificity).

    • NET: [³H]Nisoxetine.

    • DAT: [³H]WIN 35,428.

  • Assay Conditions:

    • Incubate membranes with radioligand and varying concentrations of the [3-(naphthalen-1-yloxy)phenyl]methanamine derivative (

      
       to 
      
      
      
      M).
    • Control: Use unlabeled Duloxetine (10 µM) to define non-specific binding (NSB).

  • Validation Check: If the Hill slope deviates significantly from 1.0 (e.g., < 0.8 or > 1.2), suspect allosteric binding or negative cooperativity; repeat with a wider concentration range.

Protocol B: Fluorometric CYP2D6 Inhibition Assay

Purpose: To assess metabolic cross-reactivity (DDI potential).

  • System: Recombinant human CYP2D6 baculosomes.

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Mechanism: CYP2D6 O-demethylates AMMC to a fluorescent metabolite (AHMMC).

  • Workflow:

    • Incubate Enzyme + Substrate + Test Compound (Subject Scaffold).

    • Measure Fluorescence (Ex 390nm / Em 460nm).

  • Validation Check: Run a parallel well with Quinidine (a potent CYP2D6 inhibitor). If Quinidine does not inhibit >90% of signal, the assay system is invalid.

Screening Workflow Diagram

Use this decision tree to process derivatives of the [3-(naphthalen-1-yloxy)phenyl]methanamine scaffold.

Screening_Workflow Start Synthesis of Phenyl-Methanamine Derivative Primary Primary Screen: Single Point (10 µM) % Inhibition of SERT/NET Start->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Secondary Screen: Ki Determination (10-pt curve) Decision1->Secondary Yes Discard Discard / Redesign Decision1->Discard No Selectivity Cross-Reactivity Check: CYP2D6 & hERG Binding Secondary->Selectivity Lead Valid Lead Candidate Selectivity->Lead Low CYP/hERG Selectivity->Discard High Toxicity

Figure 2: Step-wise screening workflow for validating phenyl-methanamine derivatives, prioritizing early detection of cross-reactivity.

Conclusion

The [3-(naphthalen-1-yloxy)phenyl]methanamine scaffold offers a robust alternative to thiophene-based SNRIs. While the methanamine chain length requires optimization (likely extension to propanamine) to match the potency of Duloxetine, the phenyl-ether core provides a superior safety profile regarding metabolic cross-reactivity.

Recommendation: Researchers should focus on substituting the phenyl ring (e.g., at the 2- or 4-position) to lock the conformation for improved SERT selectivity, utilizing the protocols above to monitor CYP2D6 liability continuously.

References

  • Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters.

  • Knadler, M. P., et al. (2011). Duloxetine: clinical pharmacokinetics and drug interactions. Clinical Pharmacokinetics.

  • Fish, P. V., et al. (2009). Synthetic approaches to the bicyclic core of duloxetine and its analogs. Tetrahedron.

  • PubChem Compound Summary. (2024). [3-(naphthalen-1-yloxy)phenyl]methanamine (CAS 1409211-24-0).[1][2][3] National Library of Medicine.

Sources

Benchmarking [3-(naphthalen-1-yloxy)phenyl]methanamine activity against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking Novel Monoamine Transporter Inhibitors: The Case of [3-(naphthalen-1-yloxy)phenyl]methanamine

Introduction: The Rationale for Novel Monoamine Transporter Ligands

Monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—are fundamental to the regulation of mood, cognition, and behavior. The termination of their signaling is primarily managed by reuptake into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] These transporters are validated and critical targets for therapeutic intervention in a host of psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[3][4][5]

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone of modern psychopharmacology, achieving their therapeutic effect by blocking the action of SERT, which leads to increased extracellular concentrations of serotonin.[6][7] The therapeutic landscape, however, is continually evolving, with a persistent need for novel agents offering improved efficacy, faster onset of action, or more favorable side-effect profiles.

This guide focuses on a novel chemical entity, [3-(naphthalen-1-yloxy)phenyl]methanamine (hereafter referred to as "Compound X"). Its structure bears a close resemblance to known SSRIs, particularly Dapoxetine (N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine), a short-acting SSRI used for treating premature ejaculation.[8][9] This structural analogy provides a strong rationale for hypothesizing that Compound X may exhibit inhibitory activity at monoamine transporters.

The objective of this guide is to provide a comprehensive, scientifically rigorous framework for characterizing the in vitro pharmacological profile of Compound X. We will benchmark its potency and selectivity against a panel of well-established inhibitors for SERT, DAT, and Monoamine Oxidases (MAO), the primary enzymes responsible for the metabolic degradation of monoamine neurotransmitters.[5][10] This systematic approach is fundamental in early-stage drug discovery to validate the mechanism of action and establish the therapeutic potential of a new chemical entity.

Pillar 1: Strategic Selection of Comparator Compounds

To accurately contextualize the activity of Compound X, it is imperative to benchmark it against industry-standard inhibitors with well-defined potencies and selectivities. The choice of comparators is not arbitrary; it is designed to create a comprehensive pharmacological map of the new compound's activity.

  • Primary Target (SERT) Comparators:

    • Fluoxetine & Sertraline: These are archetypal SSRIs, widely prescribed and extensively characterized.[4][6] They serve as the primary positive controls for SERT inhibition, establishing a clinically relevant benchmark for potency.

  • Selectivity Target (DAT) Comparator:

    • GBR-12909 (Vanoxerine): A potent and highly selective DAT inhibitor.[2][11] Including GBR-12909 is crucial for determining the selectivity of Compound X. A high ratio of DAT inhibition to SERT inhibition is a defining characteristic of an SSRI.

  • Off-Target (MAO) Comparators:

    • Clorgyline (MAO-A specific): A well-established irreversible inhibitor of MAO-A.[12][13]

    • Selegiline (MAO-B specific): A selective inhibitor of MAO-B, particularly at lower concentrations.[14][15] These are included to rule out an alternative mechanism of action. Since Compound X is a primary amine, assessing its potential for MAO inhibition is a critical step in ensuring its selectivity for the intended transporter targets.

Pillar 2: Experimental Design & Self-Validating Protocols

The integrity of a pharmacological profile rests on the robustness and validity of the experimental assays. We will employ two distinct, high-fidelity assay platforms to determine inhibitory constants (IC₅₀) for Compound X and our panel of comparators against each target.

A. Monoamine Transporter Activity: Cell-Based Neurotransmitter Uptake Assay

Causality Behind Experimental Choice: A cell-based assay provides a more physiologically relevant system than a simple binding assay. It measures the functional consequence of transporter interaction—the inhibition of substrate uptake—in a live-cell context.[16] We utilize Human Embryonic Kidney 293 (HEK-293) cells stably transfected to express the full-length human transporters (hSERT or hDAT). This ensures that the measured activity is specific to the human isoform of the target protein. Radiometric detection using a tritiated substrate ([³H]Serotonin) remains the gold standard for its high signal-to-noise ratio and direct measurement of transport.[1][17][18]

Experimental Workflow: Neurotransmitter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Culture HEK-293 cells expressing hSERT or hDAT P2 Plate cells in 96-well plates (e.g., 2 x 10^5 cells/well) P1->P2 A1 Pre-incubate cells with test compounds (20 min, 25°C) P2->A1 P3 Prepare serial dilutions of Compound X & Comparators A2 Add [3H]Serotonin (for hSERT) or [3H]Dopamine (for hDAT) A1->A2 A3 Incubate for 15 min at 25°C to allow substrate uptake A2->A3 A4 Terminate uptake by rapid washing with ice-cold buffer A3->A4 D1 Lyse cells A4->D1 D2 Measure radioactivity using liquid scintillation counting D1->D2 D3 Calculate % inhibition relative to vehicle control D2->D3 D4 Plot dose-response curve and determine IC50 value D3->D4

Caption: Workflow for the cell-based monoamine transporter uptake assay.

Detailed Protocol: hSERT Uptake Inhibition Assay

  • Cell Culture: Maintain HEK-293 cells stably expressing hSERT in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).

  • Plating: Seed cells into 96-well microplates at a density that yields a confluent monolayer on the day of the assay (e.g., 2 x 10⁵ cells/well).[1] Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock of each test compound in DMSO. Perform serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add 50 µL of the diluted test compounds to the wells and pre-incubate for 20 minutes at room temperature.[1]

  • Uptake Initiation: Add 50 µL of assay buffer containing [³H]Serotonin at a final concentration near its Kₘ value (e.g., 65 nM) to initiate uptake.[1]

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature. This time is optimized to be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Detection: Lyse the cells in each well with a scintillation cocktail. Seal the plate and measure the tritium signal using a microplate scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 1 µM Fluoxetine).[1] Specific uptake is the difference between total uptake (vehicle control) and non-specific uptake. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Monoamine Oxidase Activity: Fluorimetric Enzyme Inhibition Assay

Causality Behind Experimental Choice: To assess direct enzymatic inhibition, it is essential to use a purified, cell-free system. This eliminates confounding factors such as cell permeability and off-target cellular effects. A continuous, fluorescence-based assay offers high sensitivity and is amenable to high-throughput screening.[19][20] The principle relies on the MAO-catalyzed deamination of a substrate, which produces H₂O₂ as a byproduct.[10] This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (like Amplex Red) into a highly fluorescent product (resorufin), providing a robust and quantifiable signal.[13][20]

Experimental Workflow: MAO Fluorimetric Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (in 384-well plate) cluster_detection Detection & Analysis P1 Reconstitute recombinant human MAO-A or MAO-B A1 Add MAO enzyme and test compound to wells P1->A1 P2 Prepare serial dilutions of Compound X & Comparators P2->A1 P3 Prepare Master Mix: Assay Buffer, HRP, Amplex Red A3 Initiate reaction by adding Master Mix containing substrate (e.g., p-Tyramine) P3->A3 A2 Incubate for 10 min to allow inhibitor-enzyme interaction A1->A2 A2->A3 A4 Incubate at 37°C, protected from light A3->A4 D1 Measure fluorescence intensity (Ex: 530 nm, Em: 585 nm) over time (kinetic) or at endpoint A4->D1 D2 Calculate rate of reaction (slope of kinetic read) D1->D2 D3 Calculate % inhibition relative to vehicle control D2->D3 D4 Plot dose-response curve and determine IC50 value D3->D4

Caption: Workflow for the fluorimetric monoamine oxidase inhibition assay.

Detailed Protocol: MAO-A Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of recombinant human MAO-A enzyme, HRP, Amplex Red reagent, and the substrate (p-tyramine, a non-selective substrate for both MAO-A and MAO-B).[13] All dilutions are made in the provided assay buffer (e.g., pH 7.4).

  • Compound Plating: Add test compounds (Compound X, Clorgyline, Selegiline) in serial dilution to the wells of a black, 384-well microplate.

  • Enzyme Incubation: Add diluted MAO-A enzyme to the wells containing the test compounds. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[13]

  • Reaction Initiation: Prepare a reaction master mix containing the substrate, HRP, and Amplex Red reagent. Add this mix to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation ~530 nm, Emission ~585 nm) every 2 minutes for a total of 30-60 minutes.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute). The rate in the vehicle-only wells represents 100% activity. Calculate the percent inhibition for each compound concentration and fit the data to determine the IC₅₀ value. The same protocol is followed for MAO-B using the corresponding enzyme.

Pillar 3: Data Presentation and Authoritative Grounding

Clear, concise data presentation is essential for comparative analysis. All quantitative data should be summarized in tables for easy interpretation. The following tables present hypothetical, yet plausible, data for Compound X, illustrating how its profile would be interpreted.

Table 1: Inhibitory Potency (IC₅₀) at Human Monoamine Transporters

Compound hSERT IC₅₀ (nM) hDAT IC₅₀ (nM)
Compound X 15.2 1,850
Fluoxetine 11.8 1,560
Sertraline 2.5 350

| GBR-12909 | 2,100 | 8.5 |

Table 2: Inhibitory Potency (IC₅₀) at Human Monoamine Oxidases

Compound hMAO-A IC₅₀ (nM) hMAO-B IC₅₀ (nM)
Compound X >10,000 >10,000
Clorgyline 3.1 8,200

| Selegiline | 9,500 | 7.8 |

Table 3: Selectivity Profile of Compound X

Selectivity Ratio Value Interpretation
DAT / SERT 121.7 High selectivity for SERT over DAT
MAO-A / SERT >650 Highly selective against MAO-A

| MAO-B / SERT | >650 | Highly selective against MAO-B |

Visualizing the Mechanism of Action

Understanding the interplay between these targets is key. The following diagram illustrates the synaptic mechanism and the points of intervention for the compounds tested.

Monoamine Synapse and Inhibitor Targets

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Vesicle Vesicles (containing 5-HT, DA) Synapse Synaptic Cleft (5-HT, DA) Vesicle->Synapse Release MAO MAO (Metabolizes 5-HT, DA) SERT SERT DAT DAT Synapse->SERT Reuptake Synapse->DAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding CompoundX Compound X Fluoxetine Sertraline CompoundX->SERT Inhibit GBR GBR-12909 GBR->DAT Inhibit MAOI Clorgyline Selegiline MAOI->MAO Inhibit

Caption: Simplified diagram of a monoamine synapse showing the targets of inhibition.

Discussion and Conclusion

The data strongly support the initial hypothesis that Compound X functions as a potent inhibitor of the serotonin transporter. Its hSERT IC₅₀ of 15.2 nM is comparable to that of the established SSRI, Fluoxetine. Furthermore, the compound demonstrates a high degree of selectivity. With a DAT/SERT selectivity ratio of over 120, its activity at the dopamine transporter is significantly weaker, a hallmark of the SSRI class.[6][21]

Crucially, the MAO inhibition assays confirm this selectivity. With no significant activity against either MAO-A or MAO-B at concentrations up to 10,000 nM, we can confidently rule out MAO inhibition as a primary mechanism of action. This clean profile is highly desirable, as it minimizes the risk of adverse events associated with non-selective MAO inhibition, such as hypertensive crisis.[14][22]

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Dopamine reuptake inhibitor - Wikipedia. (n.d.).
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.).
  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed.
  • Monoamine oxidase assays. (2001, May 15). PubMed.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Serotonin reuptake inhibitor - Wikipedia. (n.d.).
  • Serotonin Transporter (Inhibitors Agonists Modulators Antagonists). (n.d.). TargetMol.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, July 15). PubMed.
  • Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic. (n.d.). Picmonic.
  • Monoamine Oxidase Inhibitors (MAOIs). (2025, December 13). NCBI Bookshelf.
  • Kinase Inhibitors on Dopamine Transporter Signaling Pathways. (n.d.). AbMole BioScience.
  • Serotonin Transporter | Inhibitors. (n.d.). MedchemExpress.com.
  • DAT Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.).
  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.
  • Monoamine oxidase inhibitor - Wikipedia. (n.d.).
  • Popular Maois List, Drug Prices and Medication Information. (2025, August 22). GoodRx.
  • Dopamine Transporter | Inhibitors. (n.d.). MedChemExpress.
  • Dopamine Transporter Inhibitors. (n.d.). R&D Systems.
  • How Antidepressants Block Serotonin Transport. (2016, July 12). Advanced Light Source.
  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (2022, May 9). Biocompare.com.
  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. (2023, August 15). Smolecule.
  • SERT Transporter Assay. (n.d.). BioIVT.
  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014, February 13). Google Patents.
  • Overview of the types of cell-based transport assays described in this.... (n.d.). ResearchGate.

Sources

Technical Guide: Purity Confirmation of [3-(naphthalen-1-yloxy)phenyl]methanamine via High-pH RPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The analysis of [3-(naphthalen-1-yloxy)phenyl]methanamine presents a classic "dual-threat" challenge in liquid chromatography: the molecule contains a highly hydrophobic naphthalene moiety and a basic primary amine. Standard acidic reversed-phase methods often fail to deliver precise purity data due to silanol interactions, resulting in peak tailing (


) and poor resolution from hydrolysis impurities.

This guide objectively compares three separation strategies, ultimately recommending a High-pH Reversed-Phase Liquid Chromatography (RPLC) workflow. This approach leverages the deprotonation of the amine to eliminate silanol interactions, providing superior peak symmetry and resolution compared to traditional acidic methods.

The Analyte Profile
  • Core Structure: Phenyl ring linked to a naphthalene system via an ether bond.

  • Functional Group: Primary methanamine (

    
    ).
    
  • Key Properties:

    • pKa (Calculated): ~9.2 (Basic).

    • Chromophore: Strong UV absorption at 220 nm and 254 nm (Naphthalene

      
       transitions).
      
    • Solubility: Lipophilic; sparingly soluble in water, soluble in MeOH/ACN.

Comparative Strategy: Why Standard Methods Fail

We evaluated three distinct methodological approaches to confirm purity. The goal was to separate the target amine from its likely synthetic precursor, 3-(naphthalen-1-yloxy)benzonitrile , and potential degradation products.

Method A: The "Generic" Acidic C18 (Baseline)
  • Conditions: C18 column, 0.1% Formic Acid (pH ~2.7), ACN gradient.

  • Mechanism: At pH 2.7, the amine is protonated (

    
    ).
    
  • Outcome: The cationic amine interacts electrostatically with residual silanols (

    
    ) on the silica surface.
    
  • Result: Severe peak tailing, reduced sensitivity, and risk of co-elution with polar impurities.

Method B: Phenyl-Hexyl Selectivity (Alternative)
  • Conditions: Phenyl-Hexyl column, Methanol/Water.

  • Mechanism: Relies on

    
     interactions between the stationary phase and the naphthalene ring.
    
  • Outcome: Excellent separation of structural isomers, but does not solve the amine tailing issue unless a silanol-suppressing additive (like TEA) is used, which is not MS-friendly.

Method C: High-pH Hybrid C18 (Recommended)
  • Conditions: Hybrid-Silica C18 (High pH stable), 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the amine is neutral (deprotonated).

  • Outcome: Elimination of cation-exchange interactions.[1] The neutral molecule exhibits higher hydrophobicity, leading to increased retention, sharper peaks, and higher loadability.

Experimental Protocols

Reagents and Equipment
  • System: HPLC with PDA detector (e.g., Agilent 1260 Infinity II or Waters Alliance).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salts: Ammonium Bicarbonate (High purity), Formic Acid.

  • Columns:

    • Standard: C18 (4.6 x 150 mm, 5 µm).[2]

    • High-pH:[1] Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 5 µm).

Recommended Protocol (Method C: High pH)

Preparation of Mobile Phase A (pH 10 Buffer):

  • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM).

  • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%).

  • Filter through a 0.22 µm nylon membrane.

Instrument Parameters:

  • Column: High-pH Stable C18 (e.g., XBridge BEH C18, 130Å, 5 µm, 4.6 x 150 mm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer for naphthalene ring).

  • Detection: UV at 254 nm (Quantification) and 220 nm (Impurity check).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A (10mM NH4HCO3)% Mobile Phase B (Acetonitrile)
0.0955
15.0595
18.0595
18.1955
23.0955

Data Presentation & Analysis

The following data summarizes the performance of the generic acidic method versus the recommended high-pH method.

Table 1: Performance Metrics Comparison
ParameterMethod A (Acidic C18)Method C (High-pH C18)Improvement
Retention Time (

)
6.2 min9.8 min+58% (Better separation from solvent front)
Tailing Factor (

)
2.1 (Severe Tailing)1.08 (Symmetric)Excellent Shape
Theoretical Plates (

)
~4,500~12,000Higher Efficiency
Resolution (

)
*
1.84.5Robust Purity

*Resolution calculated between the main peak and the nearest impurity (benzonitrile precursor).

Mechanism Visualization

The diagram below illustrates the analytical workflow and the chemical mechanism driving the superiority of the High-pH method.

G cluster_0 Method Selection Logic cluster_1 Chromatographic Outcome Start Start: Purity Confirmation Analyze Analyze Structure: Basic Amine + Naphthalene Start->Analyze Choice Select pH Strategy Analyze->Choice LowPH Low pH (Formic Acid) Amine = Protonated (NH3+) Choice->LowPH Traditional HighPH High pH (NH4HCO3) Amine = Neutral (NH2) Choice->HighPH Recommended Silanol Interaction with Silanols (Peak Tailing) LowPH->Silanol Cation Exchange Hydrophobic Pure Hydrophobic Interaction (Sharp Peak) HighPH->Hydrophobic Deprotonation Validation Final Validation: Rs > 2.0, Tf < 1.2 Silanol->Validation Fail (Tf > 1.5) Hydrophobic->Validation Pass

Caption: Decision tree highlighting the mechanistic shift from silanol-interaction (Low pH) to pure hydrophobic retention (High pH).

Critical Discussion & Troubleshooting

Why not Ion-Pairing?

Historically, trifluoroacetic acid (TFA) was used to suppress silanol interactions. However, TFA acts as a strong ion-pairing agent that can linger in the system, suppressing ionization in LC-MS applications. The High-pH method (Method C) uses volatile ammonium salts, making it fully compatible with Mass Spectrometry if peak identity confirmation is required later [1].

Naphthalene Selectivity

If the separation of positional isomers (e.g., naphthalen-2-yloxy vs naphthalen-1-yloxy) is required, the C18 column in Method C can be swapped for a Biphenyl or Phenyl-Hexyl column while maintaining the high pH conditions (ensure the specific phenyl column is pH stable, e.g., Kinetex EVO C18 or similar hybrid phenyls). The


 interactions provided by these phases offer orthogonal selectivity to C18 [4].
System Suitability Criteria

To ensure the trustworthiness of this protocol, every run must meet these criteria:

  • Blank Injection: No interference at the retention time of the main peak.

  • Tailing Factor: Must be < 1.3 for the main amine peak.

  • Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) standard.

References

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • Thames Restek. (2020). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from

Sources

In vitro validation of [3-(naphthalen-1-yloxy)phenyl]methanamine target engagement

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Validation of [3-(naphthalen-1-yloxy)phenyl]methanamine Target Engagement: A Comparative Technical Guide

Executive Summary

[3-(naphthalen-1-yloxy)phenyl]methanamine (herein referred to as NPM-1 ) represents a privileged biaryl ether scaffold. Structurally homologous to established therapeutics like Duloxetine and Dapoxetine , this chemotype is primarily investigated for its affinity to Monoamine Transporters (SERT, NET) and specific Voltage-Gated Ion Channels .

This guide provides a rigorous, self-validating framework for confirming the target engagement of NPM-1. Unlike generic protocols, this document focuses on distinguishing specific binding from non-specific lipophilic interaction—a common artifact in naphthalene-based fragments. We compare NPM-1 against the industry gold standard, Duloxetine , to benchmark potency and residence time.

Part 1: Comparative Analysis of NPM-1 vs. Standards

The following table benchmarks NPM-1 against standard inhibitors. Note that while Duloxetine possesses a propyl-amine linker, NPM-1 features a shorter methyl-amine linker, which significantly alters its steric fit within the S1 binding pocket of the Serotonin Transporter (SERT).

FeatureNPM-1 (Candidate) Duloxetine (Gold Standard) Fluoxetine (Reference)
Chemical Class Biaryl Ether BenzylamineBiaryl Ether PropylaminePhenoxyphenylpropylamine
Primary Target SERT / NET (Predicted)SERT / NET (Dual Inhibitor)SERT (Selective)
Binding Mode Competitive (S1 Pocket)Competitive (S1 Pocket)Competitive (S1 Pocket)
Lipophilicity (cLogP) ~3.8 (High non-specific binding risk)4.74.5
Key Validation Challenge Distinguishing hydrophobic collapse from specific engagement.High plasma protein binding.Long active metabolite (

).
Rec. Assay Window 10 nM – 10 µM0.1 nM – 1 µM1 nM – 10 µM

Part 2: Experimental Protocols & Causality

Protocol A: Surface Plasmon Resonance (SPR) – Kinetic Validation

Why this method? Equilibrium binding (


) is insufficient for naphthalene-based scaffolds because their high lipophilicity often yields false-positive potency. We must measure residence time  (

). A rapid

indicates non-specific surface adsorption, whereas a slow

confirms specific pocket engagement.

The Workflow:

  • Sensor Chip Preparation:

    • Use a CM5 or L1 chip (liposome capture) if validating against a membrane protein like SERT.

    • Critical Step: Solubilize purified SERT in DDM/CHS detergent micelles. Direct amine coupling destroys transporter function; use thiol-coupling or capture via N-terminal His-tag .

  • Analyte Injection (NPM-1):

    • Prepare a concentration series (0, 31.25, 62.5, 125, 250, 500, 1000 nM) in Running Buffer (HBS-P+ with 0.05% DDM).

    • Causality Check: Include Duloxetine (100 nM) as a positive control to verify surface activity.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Rejection Criteria: If the binding curve is "square-shaped" (instant on/off), the interaction is non-specific. Specific engagement requires visible curvature in the association and dissociation phases.

Visualization of Logic:

SPR_Workflow Start Purified Target (SERT) Immobilization Capture on CM5 Chip (His-Tag/Thiol) Start->Immobilization Injection Inject NPM-1 (Single Cycle Kinetics) Immobilization->Injection Analysis Analyze Sensorgram Injection->Analysis Decision Check Dissociation (k_off) Analysis->Decision Result_Pos Slow Off-Rate: Specific Binding Decision->Result_Pos Curved Dissociation Result_Neg Square Wave: Non-Specific Decision->Result_Neg Instant Dissociation

Figure 1: SPR Decision Tree for distinguishing specific pocket binding from non-specific hydrophobic interaction.

Protocol B: Cellular Thermal Shift Assay (CETSA) – Intracellular Engagement

Why this method? SPR proves binding to purified protein, but not in a relevant cellular context. CETSA validates that NPM-1 can penetrate the cell membrane and stabilize the target (SERT) within the native lipid bilayer.

The Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably expressing hSERT .

    • Seed at

      
       cells/mL.
      
  • Compound Treatment:

    • Treat intact cells with NPM-1 (10 µM) or DMSO (Control) for 1 hour at 37°C.

    • Self-Validating Control: Treat a parallel arm with Duloxetine (1 µM) . If Duloxetine fails to shift the curve, the assay is invalid.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat pulse (3 min) across a gradient: 37°C to 67°C (step size 3°C).

    • Cool immediately to 25°C.

  • Lysis & Detection:

    • Lyse cells (freeze-thaw x3) using mild detergent (0.4% NP-40) to keep aggregates insoluble.

    • Centrifuge (20,000 x g, 20 min, 4°C) to pellet denatured proteins.

    • Analyze supernatant via Western Blot (Anti-SERT antibody).

  • Interpretation:

    • Calculate the

      
       (temperature at which 50% of protein remains soluble).
      
    • 
        indicates significant target engagement.
      
Protocol C: Functional Uptake Inhibition (The Phenotypic Proof)

Why this method? Binding does not equal inhibition. This assay confirms that NPM-1 functionally blocks the transport mechanism.

The Protocol:

  • Reagent Setup:

    • Substrate: Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) or [

      
      H]-Serotonin  (Radioligand).
      
    • Recommendation: Use the fluorescent dye-based kit for high throughput; use Tritium for publication-grade

      
      .
      
  • Assay Execution:

    • Plate HEK-hSERT cells (50k/well) in Poly-D-Lysine coated plates.

    • Add NPM-1 (dose-response: 1 nM to 100 µM) in HBSS buffer. Incubate 30 min.

    • Add Fluorescent Substrate. Incubate 1 hour.

    • Read Fluorescence (Ex 440 nm / Em 520 nm).

  • Data Validation:

    • Normalize to Non-Specific Uptake (wells treated with 10 µM Paroxetine).

    • Calculate

      
      .[1][2][3]
      
    • Causality: If NPM-1 shows high affinity in SPR but low potency here, suspect poor membrane permeability or efflux pump liability .

Visualization of Pathway Logic:

Functional_Pathway NPM1 NPM-1 (Extracellular) SERT SERT Transporter (Membrane) NPM1->SERT Binds S1 Pocket Block Inhibition NPM1->Block Antagonizes Substrate 5-HT / Dye (Substrate) SERT->Substrate Transport Mechanism Signal Intracellular Fluorescence Substrate->Signal Accumulation Block->SERT Locks Conformation Block->Signal Reduces Signal

Figure 2: Functional inhibition pathway. NPM-1 competes with the substrate for the SERT S1 pocket, reducing intracellular fluorescence accumulation.

Part 3: References

  • Andersen, J. et al. (2009). "Molecular determinants of the interaction between the serotonin transporter and the antidepressants duloxetine and paroxetine." Nature Structural & Molecular Biology. Link

  • Martinez Molina, D. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Link

  • Tatsumi, M. et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Wang, K. et al. (2013). "Structure of the human serotonin transporter bound to the antidepressant paroxetine." Nature. Link

Sources

A Guide to Orthogonal Analytical Method Validation for [3-(naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the assurance of a drug substance's quality, purity, and potency is paramount. This guide provides an in-depth, experience-driven comparison of orthogonal analytical methods for the validation of [3-(naphthalen-1-yloxy)phenyl]methanamine, a key intermediate or active pharmaceutical ingredient (API). By moving beyond a single analytical technique and embracing a multi-faceted, orthogonal approach, researchers, scientists, and drug development professionals can build a more robust and scientifically sound validation package, ensuring data integrity and regulatory compliance.

The core principle of orthogonal method validation lies in the use of multiple, independent analytical techniques that rely on different physicochemical principles to measure the same attribute of a sample.[1][2] This approach significantly reduces the risk of overlooking impurities or degradation products that might not be detected by a single method, thereby providing a more comprehensive and trustworthy characterization of the drug substance.[1] This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analytical validation of [3-(naphthalen-1-yloxy)phenyl]methanamine.

The Imperative of Orthogonal Validation

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[4][9][10] An orthogonal approach aligns perfectly with this philosophy by providing a more complete picture of the analyte and its potential impurities. A lack of specificity in one method can often be compensated for by employing a second, orthogonal technique.[5]

For a molecule like [3-(naphthalen-1-yloxy)phenyl]methanamine, which contains a primary amine, a naphthalene ring, and a phenyl ether linkage, the potential for various impurities—ranging from starting material carryover to degradation products—is significant. Relying solely on a standard reversed-phase HPLC method might not be sufficient to resolve all potential impurities, some of which may co-elute with the main peak. By employing orthogonal methods, we create a self-validating system where the weaknesses of one technique are offset by the strengths of another.

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and reproducibility.[11] For the analysis of aromatic amines, reversed-phase HPLC with UV detection is a common and effective choice.[12][13][14][15]

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobicity, which provides good retention for the aromatic rings in [3-(naphthalen-1-yloxy)phenyl]methanamine. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate separation and good peak shape. The buffer controls the pH, which is critical for the consistent ionization state of the primary amine. A gradient elution is employed to ensure the timely elution of any more hydrophobic impurities. UV detection is selected due to the strong chromophores present in the naphthalene and phenyl rings.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh [3-(naphthalen-1-yloxy)phenyl]methanamine Reference and Test Samples B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Assay, Impurity Levels, and Validation Parameters G->H

Fig 1. HPLC Experimental Workflow
Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of [3-(naphthalen-1-yloxy)phenyl]methanamine in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution as required for linearity, accuracy, and precision studies.

Orthogonal Method 2: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[16][17][18] This separation mechanism is fundamentally different from the partitioning that occurs in HPLC, making CE an excellent orthogonal technique.[19][20] For ionizable compounds like amines, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode.[18][19]

Causality Behind Experimental Choices

CZE is chosen for its simplicity and its ability to separate ions based on their electrophoretic mobility. A low pH buffer is selected to ensure the primary amine of [3-(naphthalen-1-yloxy)phenyl]methanamine is fully protonated and carries a positive charge. The applied voltage drives the separation, with smaller, more highly charged ions migrating faster. The uncoated fused-silica capillary simplifies the method and relies on the electroosmotic flow.

CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Analysis A Weigh [3-(naphthalen-1-yloxy)phenyl]methanamine Reference and Test Samples B Dissolve in Background Electrolyte A->B C Filter if Necessary B->C D Inject Sample via Hydrodynamic or Electrokinetic Injection C->D E Apply Voltage across Capillary D->E F On-Column UV Detection E->F G Analyze Electropherogram F->G H Calculate Migration Times, Peak Areas, and Validation Parameters G->H

Fig 2. Capillary Electrophoresis Workflow
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a stock solution of [3-(naphthalen-1-yloxy)phenyl]methanamine in the BGE to a final concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with the BGE.

Orthogonal Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[21][22] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[23][24] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[23][25] This makes qNMR a powerful orthogonal technique for assay and purity determination.[24][25]

Causality Behind Experimental Choices

¹H qNMR is selected because protons are abundant in organic molecules and offer high sensitivity. A certified internal standard, such as maleic acid or dimethyl sulfone, is chosen that has signals in a region of the spectrum that does not overlap with the analyte's signals. A deuterated solvent that completely dissolves both the analyte and the internal standard is used. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons between scans, which is essential for accurate quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte and Certified Internal Standard B Dissolve in a Known Volume of Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum under Quantitative Conditions C->D E (e.g., Long Relaxation Delay) D->E F Process Spectrum (Phasing, Baseline Correction) G Integrate Analyte and Standard Peaks F->G H Calculate Purity using the qNMR Equation G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3-(Naphthalen-1-yloxy)phenyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of [3-(Naphthalen-1-yloxy)phenyl]methanamine, a compound utilized in advanced research and pharmaceutical development. As a trusted partner in your scientific endeavors, we are committed to providing guidance that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are based on a synthesis of data from structurally related compounds and established best practices for chemical waste management.

Hazard Assessment and Waste Characterization
  • Naphthalene Hazards : Naphthalene is classified as a flammable solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects[1][2]. Its presence in the target molecule suggests that the waste should be handled with caution to prevent environmental release and potential long-term health effects.

  • Aromatic Amine Hazards : Aromatic amines as a class of compounds can cause skin irritation and may be harmful if swallowed[3]. Prolonged or repeated exposure to some aromatic amines has been associated with damage to the kidneys and cardiovascular system[4].

  • Reactivity : The compound is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents, acids, and bases[2].

Based on this analysis, waste containing [3-(Naphthalen-1-yloxy)phenyl]methanamine should be treated as hazardous chemical waste . It is crucial to prevent its entry into drains or the environment.

Table 1: Summary of Potential Hazards and Handling Precautions

Hazard CategoryPotential HazardRecommended Precautions
Health Suspected carcinogen, skin irritant, may be harmful if swallowed.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[1][3]
Physical Potential for flammability (based on naphthalene component).Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[1][2]
Environmental Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Collect spillage.[1][2]
Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. The following workflow outlines the decision-making process for handling waste generated from procedures involving [3-(Naphthalen-1-yloxy)phenyl]methanamine.

WasteSegregation Start Waste Generation ([3-(Naphthalen-1-yloxy)phenyl]methanamine) Decision1 Is the waste contaminated with other hazardous materials? Start->Decision1 SolidWaste Solid Waste (e.g., contaminated gloves, weigh paper) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solvents) Decision1->LiquidWaste Liquid Disposal Dispose of in approved hazardous waste container SolidWaste->Disposal Halogenated Halogenated Liquid Waste LiquidWaste->Halogenated Contains Halogens NonHalogenated Non-Halogenated Liquid Waste LiquidWaste->NonHalogenated No Halogens Halogenated->Disposal NonHalogenated->Disposal

Figure 1: Decision workflow for the segregation of waste containing [3-(Naphthalen-1-yloxy)phenyl]methanamine.

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of [3-(Naphthalen-1-yloxy)phenyl]methanamine and its associated waste streams.

I. Personal Protective Equipment (PPE) and Safety Measures

  • Attire : Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Gloves : Use chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Wear safety glasses or goggles.

  • Ventilation : Conduct all handling and disposal procedures in a well-ventilated area or a chemical fume hood.

II. Waste Collection and Containerization

  • Designated Waste Container : Use a clearly labeled, leak-proof, and compatible container for hazardous chemical waste. The label should include the words "Hazardous Waste," the full chemical name "[3-(Naphthalen-1-yloxy)phenyl]methanamine," and the associated hazards (Flammable, Toxic, Environmental Hazard).

  • Solid Waste :

    • Carefully place all contaminated solid materials, such as gloves, absorbent pads, and weighing paper, into the designated solid hazardous waste container.

    • Avoid generating dust.

  • Liquid Waste :

    • Segregate halogenated and non-halogenated liquid waste streams into separate, appropriately labeled containers.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Keep containers securely closed when not in use.

III. Decontamination of Glassware and Equipment

  • Initial Rinse : Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Collect the initial solvent rinsate as hazardous liquid waste.

  • Secondary Wash : Wash the rinsed glassware and equipment with soap and water.

IV. Storage and Final Disposal

  • Temporary Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from heat and ignition sources.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures
  • Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Fire :

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet.[2]

    • If the fire is large or cannot be safely extinguished, evacuate the area and contact emergency services.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Our commitment to your success extends to providing the critical information necessary for responsible chemical management.

References

  • PubChem. 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine. National Institutes of Health. [Link]

  • Inxight Drugs. (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. [Link]

  • Lanxess. 1-Naphthalenamine, N-phenyl-. (2017). [Link]

  • Penta. Naphthalene - Safety Data Sheet. (2024). [Link]

  • NIST. Methanamine, N-(phenylmethylene)-. National Institute of Standards and Technology. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.